Fmoc-D-Ser(O-propargyl)-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19NO5 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-prop-2-ynoxypropanoic acid |
InChI |
InChI=1S/C21H19NO5/c1-2-11-26-13-19(20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18-19H,11-13H2,(H,22,25)(H,23,24)/t19-/m1/s1 |
InChI Key |
RVEQAPLSYFNSJW-LJQANCHMSA-N |
Isomeric SMILES |
C#CCOC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C#CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
What are the chemical properties of Fmoc-D-Ser(O-propargyl)-OH?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide synthesis and chemical biology. This document details its physicochemical characteristics, provides experimental protocols for its use, and illustrates relevant workflows.
Core Chemical Properties
This compound is a derivative of the amino acid D-serine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and a propargyl ether linkage on the side-chain hydroxyl group. This unique combination of functionalities makes it a versatile tool for solid-phase peptide synthesis (SPPS) and subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid | |
| CAS Number | Not explicitly found for the D-isomer, but the L-isomer is 1354752-75-2 | |
| Molecular Formula | C₂₁H₁₉NO₅ | |
| Molecular Weight | 365.39 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Storage | Store at 2-8°C in a dry, sealed container |
Solubility and Stability
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, FT-IR, and mass spectrometry for this compound are not consistently published in publicly accessible databases. However, analysis can be performed to confirm the identity and purity of the compound. The expected spectral features would include signals corresponding to the Fmoc group, the D-serine backbone, and the characteristic peaks of the propargyl group.
Experimental Protocols
This compound is primarily utilized in solid-phase peptide synthesis to introduce a site-specific alkyne functionality into a peptide sequence. This allows for subsequent conjugation with azide-containing molecules.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following is a generalized protocol for the incorporation of this compound into a peptide chain using a standard Fmoc/tBu strategy on a solid support (e.g., Rink Amide resin).
Materials:
-
This compound
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.
-
Coupling:
-
Pre-activate this compound (3-5 equivalents) with HBTU (3-5 eq.) and HOBt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Application in "Click" Chemistry
The propargyl group introduced by this compound serves as a handle for post-synthetic modification via CuAAC. This reaction allows for the efficient and specific conjugation of the peptide with a wide range of azide-functionalized molecules, including fluorophores, biotin, polyethylene glycol (PEG), and other peptides or small molecules.
Safety Information
This compound should be handled in a laboratory setting with appropriate personal protective equipment. The following hazard statements have been associated with the L-isomer:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Users should consult the material safety data sheet (MSDS) for detailed safety information.
An In-depth Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Structure, Properties, and Applications in Peptide Synthesis and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid, commonly known as Fmoc-D-Ser(O-propargyl)-OH. This non-canonical amino acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the introduction of a terminal alkyne group into peptides. This functionality allows for post-synthetic modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide details its chemical structure, physicochemical properties, experimental protocols for its use, and a visual representation of its application workflow.
Chemical Structure and IUPAC Name
This compound is a derivative of the amino acid D-serine. The alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and ideal for SPPS. The side-chain hydroxyl group is etherified with a propargyl group, which contains a terminal alkyne.
Chemical Structure:
IUPAC Name: (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid[1].
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₉NO₅ | [2] |
| Molecular Weight | 365.38 g/mol | [2] |
| Appearance | White to off-white solid | [3][4] |
| Purity | ≥98% | [3][5] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [3][5] |
| Solubility | Soluble in DMSO (e.g., 200 mg/mL) | [4] |
| Hazard Statements | H302, H315, H319, H335 | [3][5] |
| Precautionary Statements | P261, P305+P351+P338 | [3][5] |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis to introduce a propargyl group for subsequent bioconjugation.
This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Syringe or reaction vessel for manual synthesis
Procedure:
-
Resin Swelling: The peptide-resin is swelled in DMF for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating with 20% piperidine in DMF for 5-20 minutes. The resin is then thoroughly washed with DMF.
-
Amino Acid Activation: In a separate vial, this compound (3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid. The mixture is allowed to react for a few minutes.
-
Coupling: The activated amino acid solution is added to the deprotected peptide-resin. The reaction vessel is agitated for 1-2 hours at room temperature to ensure complete coupling.
-
Washing: After the coupling reaction, the resin is washed thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation of Coupling (Optional): A small sample of the resin can be tested using a ninhydrin (Kaiser) test to confirm the absence of free primary amines, indicating a successful coupling.
-
Chain Elongation: The cycle of deprotection and coupling is repeated with the subsequent amino acids in the desired peptide sequence.
Once the peptide containing the O-propargyl-D-serine residue is synthesized, the terminal alkyne can be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag).
Materials:
-
Peptide containing the propargyl group (either on-resin or cleaved and purified)
-
Azide-containing molecule of interest
-
Copper(I) source (e.g., Copper(II) sulfate with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr)
-
Copper(I) stabilizing ligand (e.g., TBTA, THPTA)
-
Solvent system (e.g., a mixture of water and an organic solvent like DMSO or t-butanol)
Procedure:
-
Peptide Preparation: The peptide containing the propargyl group is dissolved in the chosen solvent system.
-
Reagent Preparation: The azide-containing molecule, copper(II) sulfate, and sodium ascorbate are dissolved in the same solvent system.
-
Click Reaction: The solutions are mixed, and the reaction is stirred at room temperature. The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, the modified peptide is purified, typically by reverse-phase HPLC, to remove any unreacted starting materials and catalysts.
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow from the incorporation of this compound into a peptide via SPPS to the final bioconjugation using click chemistry.
Caption: Workflow for peptide bioconjugation using this compound.
Logical Relationship of Fmoc-SPPS Cycle
The core of solid-phase peptide synthesis is a repetitive cycle of deprotection and coupling. The following diagram illustrates this fundamental logical relationship.
Caption: The fundamental cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-D-Ser(O-propargyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-D-Ser(O-propargyl)-OH, a valuable building block in peptide synthesis and drug discovery. The propargyl group serves as a versatile handle for the introduction of various functionalities via click chemistry, enabling the development of novel peptide conjugates and peptidomimetics. This document outlines a reliable synthetic pathway, detailed experimental protocols, and purification strategies, supplemented with quantitative data and workflow visualizations.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from commercially available N-Boc-D-serine. The first step involves the O-propargylation of the serine hydroxyl group, followed by the deprotection of the Boc group and subsequent protection with the Fmoc group.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are based on established methodologies for O-alkylation and Fmoc protection of amino acids. The synthesis of the D-isomer is analogous to the reported synthesis of its L-counterpart.
Synthesis of N-Boc-D-Ser(O-propargyl)-OH
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-D-serine | 205.21 | 10.0 g | 48.7 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 4.87 g | 121.8 mmol |
| Propargyl bromide (80% in toluene) | 118.96 | 10.4 mL | 97.4 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - |
| Diethyl ether | - | 300 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
| Saturated sodium chloride solution (brine) | - | 100 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
A flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with N-Boc-D-serine (10.0 g, 48.7 mmol) and anhydrous THF (100 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (4.87 g of 60% dispersion, 121.8 mmol) is added portion-wise over 30 minutes, and the resulting suspension is stirred for an additional 30 minutes at 0 °C.
-
Propargyl bromide (10.4 mL, 97.4 mmol) is added dropwise via the dropping funnel over 20 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours under a nitrogen atmosphere.
-
The reaction is carefully quenched by the slow addition of water (50 mL) at 0 °C.
-
The mixture is acidified to pH 3 with 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
Synthesis of this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude N-Boc-D-Ser(O-propargyl)-OH | 243.26 | ~11.8 g | ~48.7 mmol |
| Dichloromethane (DCM) | - | 100 mL | - |
| Trifluoroacetic acid (TFA) | - | 100 mL | - |
| Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) | 337.32 | 17.9 g | 53.1 mmol |
| Sodium bicarbonate | 84.01 | 12.3 g | 146.1 mmol |
| 1,4-Dioxane | - | 150 mL | - |
| Water | - | 150 mL | - |
| Ethyl acetate | - | 300 mL | - |
| 1 M Hydrochloric acid | - | As needed | - |
| Saturated sodium chloride solution (brine) | - | 100 mL | - |
| Anhydrous sodium sulfate | - | As needed | - |
Procedure:
-
The crude N-Boc-D-Ser(O-propargyl)-OH is dissolved in a 1:1 mixture of DCM and TFA (200 mL) and stirred at room temperature for 2 hours to remove the Boc protecting group.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 50 mL) to remove residual TFA. The resulting crude O-propargyl-D-serine is used in the next step without further purification.
-
The crude amino acid is dissolved in a mixture of 1,4-dioxane (150 mL) and 10% aqueous sodium bicarbonate solution (150 mL).
-
Fmoc-OSu (17.9 g, 53.1 mmol) is added, and the mixture is stirred vigorously at room temperature for 16 hours.
-
The reaction mixture is diluted with water (200 mL) and washed with diethyl ether (2 x 100 mL) to remove unreacted Fmoc-OSu and byproducts.
-
The aqueous layer is acidified to pH 2 with 1 M HCl at 0 °C.
-
The precipitated product is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
Purification
The crude product is purified by flash column chromatography on silica gel.
Chromatography Conditions:
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol:Acetic Acid (95:4:1) |
| Elution | Gradient elution may be employed for optimal separation |
| Visualization | UV light (254 nm) and/or potassium permanganate stain |
Procedure:
-
The crude product is dissolved in a minimal amount of dichloromethane.
-
The solution is loaded onto a silica gel column pre-equilibrated with the mobile phase.
-
The column is eluted with the specified mobile phase, and fractions are collected.
-
Fractions are analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a white solid.
Caption: Purification workflow for this compound.
Characterization and Data
The identity and purity of the final product should be confirmed by various analytical techniques. The following table summarizes the expected characterization data.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Molecular Formula | C₂₁H₁₉NO₅ |
| Molecular Weight | 365.38 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.77 (d, J=7.5 Hz, 2H), 7.59 (d, J=7.4 Hz, 2H), 7.40 (t, J=7.4 Hz, 2H), 7.31 (t, J=7.4 Hz, 2H), 5.80 (d, J=8.2 Hz, 1H), 4.60-4.40 (m, 2H), 4.25 (t, J=7.1 Hz, 1H), 4.19 (d, J=2.4 Hz, 2H), 3.95 (dd, J=8.2, 3.1 Hz, 1H), 3.80 (dd, J=9.5, 3.1 Hz, 1H), 2.45 (t, J=2.4 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 173.5, 156.2, 143.8, 141.3, 127.7, 127.1, 125.1, 120.0, 79.5, 75.0, 70.2, 67.3, 58.9, 54.1, 47.2. |
| Mass Spectrometry (ESI+) | m/z: 366.13 [M+H]⁺, 388.11 [M+Na]⁺ |
| Purity (HPLC) | ≥98% (214 nm) |
| Melting Point | 135-138 °C |
Logical Relationships in Synthesis and Purification
The successful synthesis and purification of this compound depend on a series of logical steps and considerations.
A Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Synthesis, Application, and Commercial Sourcing
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide chemistry and drug development. This document details its commercial availability, key quality attributes, and protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent bioconjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Commercial Availability and Key Specifications
This compound is available from several commercial suppliers specializing in amino acid derivatives and peptide synthesis reagents. Researchers can source this compound from companies such as Peptidochem , Iris Biotech GmbH , and ChemScene . While slight variations may exist between suppliers, the key quantitative specifications are summarized in the table below. It is important to note that while the D-enantiomer is the focus of this guide, much of the readily available technical data is for the more common L-enantiomer, Fmoc-L-Ser(O-propargyl)-OH. The physical and chemical properties of the two enantiomers are expected to be identical, differing only in their optical rotation.
| Property | Value | Source |
| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid | --INVALID-LINK-- |
| Synonyms | Fmoc-D-Serine(O-Propargyl), Fmoc-O-Propargyl-D-Ser-OH | --INVALID-LINK-- |
| CAS Number | Not readily available for D-enantiomer. (1354752-75-2 for L-enantiomer) | --INVALID-LINK--[1] |
| Molecular Formula | C21H19NO5 | --INVALID-LINK-- |
| Molecular Weight | 365.38 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK--[1] |
| Purity (typical) | ≥98% (HPLC) | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Note: Data for the L-enantiomer is used where specific data for the D-enantiomer is not publicly available. A certificate of analysis should be requested from the supplier for lot-specific data.
The Role of this compound in Peptide Synthesis and Bioconjugation
This compound is a valuable building block for the synthesis of modified peptides. The incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a crucial aspect in drug development. The key feature of this amino acid derivative is the O-linked propargyl group, which contains a terminal alkyne. This alkyne serves as a chemical handle for post-synthetic modification via the highly efficient and specific CuAAC reaction. This allows for the site-specific conjugation of a wide variety of molecules, including fluorescent dyes, imaging agents, polyethylene glycol (PEG), and other peptides or small molecule drugs.
The general workflow for utilizing this compound is a two-stage process:
-
Solid-Phase Peptide Synthesis (SPPS): The Fmoc-protected D-amino acid is incorporated into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Following the completion of the peptide synthesis and deprotection of the side chains, the resin-bound or cleaved peptide containing the propargylated serine residue is reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst.
This workflow is depicted in the following diagram:
Caption: Peptide modification workflow.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of this compound into a peptide and its subsequent modification via CuAAC. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and conjugation partner.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the manual Fmoc/tBu solid-phase synthesis for incorporating this compound into a peptide sequence.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (or HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (relative to the resin loading) and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To monitor the coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of this compound: Follow the general amino acid coupling protocol (step 3) using this compound as the amino acid to be coupled.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol describes the "clicking" of an azide-containing molecule to the propargylated peptide while it is still attached to the solid support.
Materials:
-
Peptide-resin containing the D-Ser(O-propargyl) residue
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for aqueous conditions)
-
Dimethyl sulfoxide (DMSO) or a suitable solvent system (e.g., DMF/water)
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the peptide-resin in the chosen reaction solvent (e.g., DMSO or DMF/water).
-
Preparation of Reagent Stocks:
-
Prepare a stock solution of the azide-functionalized molecule (e.g., 100 mM in DMSO).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
If using, prepare a stock solution of THPTA (e.g., 100 mM in water).
-
-
Click Reaction:
-
To the swollen resin, add the azide-functionalized molecule (typically 5-10 equivalents relative to the peptide).
-
If using THPTA, add it to the reaction vessel (typically at a 5:1 molar ratio to CuSO4).
-
Add the CuSO4 solution (typically 0.1-0.5 equivalents).
-
Initiate the reaction by adding the sodium ascorbate solution (typically 1-5 equivalents).
-
Shake the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: After the reaction is complete, drain the reaction mixture and wash the resin extensively with the reaction solvent, followed by water, and finally DCM.
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify it as described in the SPPS protocol (step 7).
The logical relationship for the CuAAC reaction is visualized below:
Caption: Key components of the CuAAC reaction.
Conclusion
This compound is a versatile and powerful tool for the synthesis of modified peptides with enhanced stability and functionality. Its commercial availability, coupled with well-established protocols for its incorporation and subsequent modification via click chemistry, makes it an invaluable resource for researchers in drug discovery and chemical biology. The methodologies and data presented in this guide provide a solid foundation for the successful application of this important amino acid derivative in the laboratory.
References
A Technical Guide to Fmoc-D-Ser(O-propargyl)-OH: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-Ser(O-propargyl)-OH is a specialized amino acid derivative crucial for advanced peptide synthesis and modification. Its unique propargyl group serves as a versatile chemical handle, enabling the site-specific introduction of a wide array of functionalities into peptides through "click chemistry." This guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and a general experimental framework for its use.
Physicochemical Properties
The D-enantiomer of Fmoc-Ser(O-propargyl)-OH is a key building block in solid-phase peptide synthesis (SPPS). While the L-isomer is more commonly cited, the D-isomer offers unique advantages, such as conferring resistance to enzymatic degradation in the resulting peptides.[1][2]
| Property | Value | Reference |
| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid | [3] |
| Synonyms | Fmoc-D-Serine(O-Propargyl), Fmoc-O-Propargyl-D-Ser-OH | [3] |
| CAS Number | Not Available (N/A) for the D-isomer. The CAS number for the L-isomer is 1354752-75-2. | [3][4][5][6][7][8] |
| Molecular Formula | C21H19NO5 | [3][4][6][8] |
| Molecular Weight | 365.38 g/mol | [6][8] |
| Appearance | Solid | [4][7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [4][7][8] |
Core Applications in Peptide Chemistry
The primary utility of this compound lies in its application as a building block for peptides that are subsequently modified via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10] This allows for:
-
Bioconjugation: The alkyne group of the propargyl moiety provides a specific reaction site for the attachment of various molecules, such as fluorescent dyes, imaging agents, or polyethylene glycol (PEG) chains, without the need for complex protecting group strategies.[9][10]
-
Peptide Cyclization: Intramolecular click reactions can be employed to create cyclic peptides, which often exhibit enhanced stability and biological activity.[10]
-
Synthesis of Peptidomimetics: The formation of a triazole ring through click chemistry can serve as a stable linkage in peptidomimetic structures.[10]
The incorporation of the D-amino acid can enhance the stability of the final peptide product against degradation by proteases, which is a significant advantage in the development of therapeutic peptides.[1][2]
Experimental Protocols and Workflows
1. Incorporation into a Peptide Sequence via Fmoc-SPPS
This compound is incorporated into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The general cycle involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next Fmoc-protected amino acid.
2. Post-Synthetic Modification via Click Chemistry
Once the peptide containing the O-propargyl-D-serine residue is synthesized, the alkyne group is available for the CuAAC reaction with an azide-containing molecule.
It is important to note that the free α-amino acid skeleton can sometimes hinder the click reaction by reducing the concentration of Cu(I) in the reaction mixture.[11] Careful optimization of the reaction conditions, including the copper source and reducing agents like sodium ascorbate, is crucial for achieving high yields.[11]
Signaling Pathways
This compound is a synthetic building block and is not known to be directly involved in any biological signaling pathways. Its utility is in the de novo synthesis of peptides which may then be used to study or interact with such pathways.
This technical guide provides a foundational understanding of this compound for its application in modern peptide research and development. The ability to introduce a versatile alkyne handle into a peptide chain, combined with the stability advantages of a D-amino acid, makes it an invaluable tool for creating novel peptide-based therapeutics and research probes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Peptidochem: this compound | 23245 [peptidochem.com]
- 4. Fmoc-Ser(O-propargyl)-OH | 1354752-75-2 [sigmaaldrich.com]
- 5. Fmoc-Ser(O-propargyl)-OH|无锡迈默拓普 [mimotopes.com.cn]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Fmoc-Ser(O-propargyl)-OH | 1354752-75-2 [sigmaaldrich.com]
- 8. Bot Detection [iris-biotech.de]
- 9. Bot Detection [iris-biotech.de]
- 10. bachem.com [bachem.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
An In-depth Technical Guide to the Solubility and Stability of Fmoc-D-Ser(O-propargyl)-OH for Researchers and Drug Development Professionals
Introduction
Fmoc-D-Ser(O-propargyl)-OH is a specialized amino acid derivative crucial for the synthesis of modified peptides and peptidomimetics. Its propargyl group serves as a versatile handle for post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for the site-specific introduction of a wide array of functionalities, including fluorophores, imaging agents, and drug molecules.[1] A thorough understanding of the solubility and stability of this building block is paramount for its effective use in solid-phase peptide synthesis (SPPS) and other synthetic methodologies. This guide provides a comprehensive overview of the available data, detailed experimental protocols for characterization, and a visualization of its application in a typical experimental workflow.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C21H19NO5 | Generic |
| Molecular Weight | 365.38 g/mol | Generic |
| Appearance | White to off-white solid | [3][4] |
| Storage Conditions | 2-8°C, sealed in a dry environment | Generic |
Solubility Profile
Qualitative Solubility of Fmoc-Amino Acids
| Solvent Class | Examples | General Solubility |
| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO) | High |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to High |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Alcohols | Methanol, Ethanol | Low to Moderate |
| Aqueous Solutions | Water, Buffers | Sparingly soluble |
Experimental Protocol for Determining Thermodynamic Solubility
To obtain precise quantitative solubility data for this compound, the saturation shake-flask method is recommended.[7][8] This method is considered the gold standard for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMF, NMP, DCM, water)
-
Stoppered glass vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining after equilibration.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved this compound using a validated HPLC method.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Stability Profile
The stability of this compound is critical for its successful storage and application in peptide synthesis. The Fmoc protecting group is known to be labile to basic conditions, while being stable to acids.[9]
Factors Influencing Stability:
-
pH: The Fmoc group is rapidly cleaved by bases, particularly secondary amines like piperidine, which is a key step in SPPS.[9] It is stable under acidic conditions, allowing for the use of acid-labile side-chain protecting groups.
-
Solvent Quality: The purity of the solvent is crucial. For instance, DMF can degrade over time to produce dimethylamine, which can prematurely cleave the Fmoc group.[10] Similarly, Fmoc-amino acids may exhibit greater decomposition over extended periods when dissolved in NMP compared to DMF.[10]
-
Temperature: Elevated temperatures can accelerate the degradation of the compound.
-
Light and Moisture: As with many complex organic molecules, exposure to light and moisture should be minimized to prevent degradation.
Experimental Protocol for Accelerated Stability Study
An accelerated stability study can be performed to predict the long-term stability of this compound under defined storage conditions.[11][12][13]
Materials:
-
This compound
-
Climate-controlled stability chambers
-
Amber glass vials
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Aliquot this compound into amber glass vials and seal them.
-
Storage Conditions: Place the vials in stability chambers under accelerated conditions. According to ICH guidelines, typical conditions include 40°C ± 2°C / 75% RH ± 5% RH.[3][12]
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[3]
-
Analysis: At each time point, analyze the sample for purity and the presence of degradation products using a stability-indicating HPLC method. The appearance of the sample should also be noted.
-
Data Evaluation: Plot the purity of this compound as a function of time. This data can be used to estimate the shelf-life of the compound under the tested conditions.
Application in Peptide Synthesis and Click Chemistry
This compound is primarily used as a building block in SPPS to introduce a terminal alkyne functionality into a peptide sequence. This alkyne can then be selectively modified using click chemistry.[1][2]
Experimental Workflow: Peptide Synthesis and Click Modification
Caption: Workflow for peptide synthesis and modification.
This diagram illustrates the incorporation of this compound into a peptide chain via SPPS, followed by the post-synthetic modification of the propargyl group using click chemistry.
Logical Relationship: Orthogonal Protection Strategy
The use of this compound in peptide synthesis relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.
Caption: Orthogonal protection in peptide synthesis.
This diagram shows the differential lability of the Fmoc group (base-labile), acid-labile side-chain protecting groups, and the stable propargyl group, which allows for their selective manipulation during synthesis.
While specific quantitative solubility and stability data for this compound are not extensively published, this guide provides researchers with the necessary framework to characterize these critical parameters. By following the detailed experimental protocols for solubility and stability determination, scientists and drug development professionals can ensure the reliable and efficient use of this versatile building block in their synthetic endeavors. The provided workflows and diagrams further clarify its application in modern peptide chemistry, facilitating the development of novel peptide-based therapeutics and research tools.
References
- 1. bachem.com [bachem.com]
- 2. Bot Detection [iris-biotech.de]
- 3. ema.europa.eu [ema.europa.eu]
- 4. glpbio.com [glpbio.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. who.int [who.int]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. lnct.ac.in [lnct.ac.in]
- 13. japsonline.com [japsonline.com]
An In-depth Technical Guide to Propargylated Amino Acids for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids has emerged as a powerful strategy to enhance peptide properties and introduce novel functionalities. Among these, propargylated amino acids, which feature a terminal alkyne group, have garnered significant attention. The alkyne functional group serves as a versatile chemical handle for a variety of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This allows for precise and efficient modification of peptides with a wide array of molecules, including fluorophores, imaging agents, polyethylene glycol (PEG), and cytotoxic drugs for the development of antibody-drug conjugates.
This technical guide provides a comprehensive overview of the synthesis of propargylated amino acids, their incorporation into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and their subsequent application in bioconjugation. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to equip researchers with the practical knowledge required to leverage this powerful class of building blocks in their work.
Synthesis of Propargylated Amino Acids
The most commonly utilized propargylated amino acid in peptide synthesis is Fmoc-L-propargylglycine. Its synthesis can be achieved through various routes, often starting from readily available chiral precursors like L-serine derivatives. The key step involves the introduction of the propargyl group.
Experimental Protocol: Synthesis of Fmoc-L-propargylglycine
This protocol outlines a representative synthesis of Fmoc-L-propargylglycine.
Materials:
-
Appropriate starting material (e.g., a protected L-serine derivative)
-
Propargyl bromide
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Propargylation:
-
Dissolve the protected L-serine derivative in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (or another suitable base) portion-wise to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection and Fmoc Protection:
-
Deprotect the amino group of the propargyl-functionalized intermediate according to standard procedures for the specific protecting group used.
-
Dissolve the resulting free amine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Add a solution of Fmoc-OSu in dioxane dropwise.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the final product, Fmoc-L-propargylglycine, by silica gel column chromatography.
-
Typical Yields:
The overall yield for the synthesis of Fmoc-L-propargylglycine can vary depending on the specific starting materials and reaction conditions, but yields in the range of 60-80% are commonly reported. For instance, an optimized synthesis of the related Fmoc-L-homopropargylglycine has been reported with an overall yield of 72%.[3]
Incorporation of Propargylated Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of propargylated amino acids into a growing peptide chain follows the standard principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][4] The process involves the sequential addition of amino acids to a solid support (resin).
Experimental Protocol: SPPS of a Peptide Containing L-Propargylglycine
This protocol describes the manual synthesis of a model peptide containing L-propargylglycine using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-L-amino acids (including Fmoc-L-propargylglycine)
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: DIPEA (N,N-Diisopropylethylamine) or Collidine
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HATU, HBTU, or DIC/HOBt) and a base (e.g., DIPEA or collidine).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-propargylglycine at the desired position.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.[5]
-
Quantitative Data: Coupling Efficiency
The efficiency of the coupling reaction is critical for the overall yield and purity of the final peptide. While standard proteinogenic amino acids generally couple with high efficiency (>99%), the incorporation of unnatural amino acids like propargylglycine can sometimes be more challenging due to steric hindrance. The choice of coupling reagent can significantly impact the coupling efficiency.
| Coupling Reagent | Description | Expected Coupling Efficiency for Propargylglycine |
| HATU | A highly effective uronium-based coupling reagent known for its rapid reaction times and low rates of racemization. | High (>98%) |
| HBTU | Another widely used uronium-based coupling reagent, slightly less reactive than HATU but still very effective. | High (>97%) |
| DIC/HOBt | A carbodiimide-based coupling method that is cost-effective but can be slower and may lead to side reactions. | Moderate to High (>95%) |
Note: The expected coupling efficiencies are estimates and can be influenced by the specific peptide sequence, resin, and reaction conditions. It is always recommended to monitor the coupling reaction to ensure completion.
Applications in Peptide Synthesis and Drug Development
The introduction of a propargyl group into a peptide opens up a vast array of possibilities for post-synthetic modification via CuAAC. This reaction is highly specific, efficient, and biocompatible, making it ideal for a wide range of applications.[1][2]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the [3+2] cycloaddition of the terminal alkyne of the propargylated amino acid with an azide-functionalized molecule in the presence of a copper(I) catalyst. This forms a stable triazole linkage.
Experimental Protocol: On-Resin CuAAC Ligation
This protocol describes a general procedure for performing a CuAAC reaction on a peptide that is still attached to the solid-phase resin.
Materials:
-
Propargylated peptide on resin
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent: DMF/water or other suitable solvent mixture
Procedure:
-
Swell the propargylated peptide-resin in the chosen solvent system.
-
Prepare a stock solution of the azide-functionalized molecule.
-
In a reaction vessel, add the peptide-resin, the azide-functionalized molecule (in excess), and the copper-chelating ligand.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate.
-
Add the copper/ascorbate solution to the reaction vessel to initiate the click reaction.
-
Agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the product by mass spectrometry.
-
Once the reaction is complete, wash the resin thoroughly to remove excess reagents.
-
Cleave the modified peptide from the resin using the standard cleavage protocol.
-
Purify and characterize the final bioconjugate.
Stability of Propargylated Peptides
The stability of peptides is a critical factor for their therapeutic application. Peptides can be susceptible to degradation by proteases and chemical modifications such as hydrolysis and deamidation. The incorporation of unnatural amino acids like propargylglycine can influence peptide stability.
-
Enzymatic Stability: The presence of a non-natural amino acid can disrupt the recognition sites for proteases, thereby increasing the peptide's resistance to enzymatic degradation.[6]
-
Chemical Stability: The triazole ring formed during a CuAAC reaction is chemically robust and generally does not alter the overall stability of the peptide backbone under physiological conditions.[7][8] The stability of the peptide to pH variations would largely depend on the other amino acids present in the sequence.[7][8]
| Stability Parameter | Effect of Propargylglycine Incorporation |
| Enzymatic Degradation | Generally increased resistance due to disruption of protease recognition sites. |
| Hydrolytic Stability (pH) | The propargyl group itself is stable. Overall peptide stability is sequence-dependent.[7][8] |
Visualizing the Workflow
To better illustrate the processes described in this guide, the following diagrams, generated using the DOT language, outline the key structures and workflows.
Caption: General chemical structure of Fmoc-L-propargylglycine.
Caption: Workflow for incorporating propargylated amino acids via SPPS.
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Conclusion
Propargylated amino acids are invaluable tools in modern peptide chemistry, offering a gateway to a vast chemical space for peptide modification and the development of sophisticated bioconjugates. Their straightforward synthesis and compatibility with standard SPPS protocols make them accessible to a broad range of researchers. The ability to perform highly efficient and specific "click" reactions on peptides containing these residues has revolutionized the design of peptide-based drugs, diagnostics, and research tools. This guide provides the foundational knowledge and practical protocols to empower scientists and drug developers to harness the full potential of propargylated amino acids in their research endeavors.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 3. protocols.io [protocols.io]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Technical Guide: Safety and Handling of Fmoc-D-Ser(O-propargyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental application of Fmoc-D-Ser(O-propargyl)-OH, a key building block in modern peptide synthesis and bioconjugation. The information presented herein is intended to supplement, not replace, institutional safety protocols and a thorough review of a complete Safety Data Sheet (SDS) from the supplier.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(prop-2-yn-1-yloxy)propanoic acid |
| Synonyms | Fmoc-D-Serine(O-Propargyl); Fmoc-O-Propargyl-D-Ser-OH |
| Molecular Formula | C21H19NO5 |
| Molecular Weight | 365.38 g/mol |
| CAS Number | Not available for the D-isomer, L-isomer is 1354752-75-2 |
Hazard Identification and Safety Summary
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to standard laboratory safety practices is essential when handling this compound.
GHS Classification:
| Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning |
A complete Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information above is based on data from chemical suppliers and SDS for structurally similar compounds.
Precautionary Measures and Personal Protective Equipment (PPE)
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Recommended PPE:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if handling large quantities.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The recommended storage temperature is 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols and Applications
This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce a D-serine residue with a propargyl group. This alkyne functionality is a versatile handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "Click Chemistry."
General Workflow for Fmoc-SPPS Incorporation
The following diagram illustrates the general workflow for incorporating this compound into a peptide chain during Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Protocol for Manual Fmoc-SPPS Coupling
This protocol outlines the manual steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add an activating agent, such as HBTU (3-5 equivalents) and a base, typically diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride and a base (e.g., DIPEA or pyridine) in DMF.
-
Proceed to the next cycle: Repeat steps 2-7 for the next amino acid in the peptide sequence.
Post-Synthesis Modification via Click Chemistry
The propargyl group on the serine side chain allows for the site-specific attachment of various molecules (e.g., fluorophores, PEG chains, small molecule drugs) that bear an azide group.
Caption: Schematic of CuAAC ("Click Chemistry") modification of the peptide.
Toxicological Information
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust.
No information is available regarding carcinogenicity, mutagenicity, or reproductive toxicity. As with any chemical for which toxicological data is limited, it should be handled with a high degree of caution.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).
-
Hazardous Polymerization: Will not occur.
This technical guide is intended for informational purposes only and should be used in conjunction with official safety documentation and established laboratory safety procedures. Always consult the Safety Data Sheet provided by the manufacturer before use.
References
Technical Guide: Spectroscopic and Mass-Analytic Characterization of Fmoc-D-Ser(O-propargyl)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry data for the non-natural amino acid Fmoc-D-Ser(O-propargyl)-OH. The information herein is essential for the verification of the chemical structure and purity of this compound, which is a valuable building block in peptide synthesis and drug discovery, particularly for applications involving click chemistry.
Core Data Presentation
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and mass spectrometry analyses of this compound.
Molecular Formula: C₂₁H₁₉NO₅[1]
Molecular Weight: 365.38 g/mol [1]
Table 1: ¹H NMR Data (Expected Chemical Shifts)
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Fmoc-H (aromatic) | 7.80 - 7.30 | m | - | 8H |
| NH | ~ 5.80 | d | ~ 8.0 | 1H |
| α-CH | ~ 4.60 | m | - | 1H |
| Fmoc-CH₂ | ~ 4.40 | d | ~ 7.0 | 2H |
| Fmoc-CH | ~ 4.25 | t | ~ 7.0 | 1H |
| O-CH₂ (propargyl) | ~ 4.20 | d | ~ 2.4 | 2H |
| β-CH₂ | ~ 3.90 | m | - | 2H |
| C≡CH | ~ 2.50 | t | ~ 2.4 | 1H |
Table 2: ¹³C NMR Data (Expected Chemical Shifts)
| Carbon | Chemical Shift (ppm) |
| C=O (acid) | ~ 173 |
| C=O (Fmoc) | ~ 156 |
| Fmoc C (aromatic) | 144 - 120 |
| C≡CH | ~ 79 |
| C ≡CH | ~ 75 |
| Fmoc-CH | ~ 67 |
| β-CH₂ | ~ 69 |
| O-CH₂ (propargyl) | ~ 59 |
| α-CH | ~ 55 |
| Fmoc-CH₂ | ~ 47 |
Table 3: Mass Spectrometry Data
| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
| Calculated m/z | 366.1285 | 388.1104 | 364.1140 |
| Observed m/z | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies for the acquisition of the characterization data are provided below. These represent standard operating procedures in synthetic and analytical chemistry.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance III 400 MHz or equivalent) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton NMR spectra were acquired at a frequency of 400 MHz. A standard pulse sequence was used with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans were typically employed.
-
Data Processing: The raw data (Free Induction Decay - FID) was processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the internal standard (TMS).
2. Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS, Waters Xevo G2-XS QTof, or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 10-100 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Analysis: The sample solution was introduced into the ESI source via direct infusion or through a liquid chromatography system. The mass spectrometer was operated in either positive or negative ion mode to detect the protonated ([M+H]⁺), sodiated ([M+Na]⁺), or deprotonated ([M-H]⁻) molecular ions. The data was acquired over a mass-to-charge (m/z) range of 100-1000.
-
Data Processing: The acquired mass spectra were analyzed to determine the m/z values of the molecular ions and compared with the calculated theoretical masses to confirm the identity of the compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
References
Methodological & Application
Application Notes and Protocols for Incorporating Fmoc-D-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid Fmoc-D-Ser(O-propargyl)-OH into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The propargyl group serves as a versatile chemical handle for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific labeling of peptides with a wide range of functionalities, including fluorophores, polyethylene glycol (PEG), and cytotoxic drugs, or for the creation of cyclic peptides.[1][2][3][4]
Properties and Handling of this compound
This compound is a derivative of the amino acid D-serine where the side-chain hydroxyl group is protected by a propargyl ether. The N-terminus is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, making it fully compatible with standard Fmoc-SPPS protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1354752-75-2[5] |
| Molecular Formula | C₂₁H₁₉NO₅[5] |
| Molecular Weight | 365.38 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, NMP, and other common SPPS solvents |
| Storage | Store at 2-8°C, desiccated |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust.
-
Store away from strong oxidizing agents.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of this compound into a peptide sequence follows standard Fmoc-SPPS procedures. The propargyl group is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid).
General SPPS Workflow
The overall workflow for synthesizing a peptide containing a D-Ser(O-propargyl) residue is depicted below.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: SPPS
This protocol is for a standard 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 eq.), a coupling reagent (e.g., HATU, 3-5 eq.), and a base (e.g., DIPEA, 6-10 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2) followed by washing with DMF and then DCM.
-
Cleavage and Global Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity by mass spectrometry (e.g., LC-MS or MALDI-TOF).
Comparison of Coupling Reagents
The choice of coupling reagent can significantly impact the efficiency of the acylation step, especially for sterically hindered or unusual amino acids. While specific comparative data for this compound is not extensively published, a general comparison of common coupling reagents can guide the selection.[3][4][6][7]
Table 2: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Class | Relative Reactivity | Advantages | Disadvantages |
| HATU | Aminium Salt | Very High | Fast reaction rates, highly efficient, good for hindered couplings. | More expensive, can cause guanidinylation of the N-terminus if used in excess.[4] |
| HBTU | Aminium Salt | High | Reliable, widely used, good solubility.[6][8] | Slower than HATU, potential for side reactions. |
| DIC/HOBt or DIC/Oxyma | Carbodiimide/Additive | Medium-High | Cost-effective, HOBt/Oxyma suppresses racemization.[6][9] Oxyma is a safer alternative to HOBt. | DIC can form an insoluble urea byproduct (DIU), though less problematic than DCC's byproduct. |
| PyBOP | Phosphonium Salt | High | Efficient, particularly for cyclizations. | Can be more expensive. |
Recommendation: For routine incorporation of this compound, HATU or HBTU with a suitable base like DIPEA or collidine are recommended for high efficiency and speed. For a more cost-effective approach, DIC/Oxyma is an excellent choice.
Post-Synthetic Modification: Click Chemistry
The terminal alkyne of the D-Ser(O-propargyl) side chain allows for highly specific modification via CuAAC. This reaction can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution).
On-Resin Click Chemistry Protocol
Performing the click reaction on-resin simplifies the purification process, as excess reagents can be washed away.[10]
Caption: Workflow for on-resin azide-alkyne cycloaddition (click chemistry).
Materials:
-
Peptide-resin containing D-Ser(O-propargyl)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
DIPEA or 2,6-Lutidine
-
Solvent (e.g., DMF/H₂O or DMSO)
Procedure:
-
Swell the peptide-resin in DCM for 10 minutes, then wash with the reaction solvent (e.g., DMF).[10]
-
Prepare the click reaction cocktail. For a 0.1 mmol scale:
-
Dissolve the azide compound (5-10 eq.) in the reaction solvent.
-
In a separate vial, dissolve CuSO₄ (0.5-1 eq.) and sodium ascorbate (1-2 eq.) in a minimal amount of water and add to the azide solution.
-
Add a ligand like TBTA (1 eq.) to protect the peptide from oxidation.
-
Add a base such as DIPEA (5-10 eq.).
-
-
Add the reaction cocktail to the resin and agitate at room temperature for 12-24 hours.
-
Wash the resin extensively with DMF, water, and DCM.
-
Proceed with cleavage, purification, and analysis as described in the SPPS protocol.
Solution-Phase Click Chemistry Protocol
This method is suitable for sensitive azide compounds that may not be stable under cleavage conditions.
Materials:
-
Purified, alkyne-containing peptide
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Dissolve the purified peptide in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Add the azide compound (1.5-2 eq.).
-
Add sodium ascorbate (2-5 eq.) from a freshly prepared aqueous stock solution.
-
Add CuSO₄ (1-1.5 eq.) from an aqueous stock solution.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by LC-MS.
-
Upon completion, purify the modified peptide by RP-HPLC.
Table 3: Representative Yields for Peptide Click Chemistry Reactions
| Reaction Type | Peptide System | Yield (%) | Reference |
| Solution-Phase Cyclization | Library of 16 cyclic isomers | 31-90% (HPLC Yield) | [1] |
| Solution-Phase Ligation | Triazolamer synthesis | 78% (Overall) | [1] |
| On-Resin Cyclization | RGD-containing peptides | High yield of dimer | [11] |
| Solution-Phase Conjugation | Azide-rich peptide with dendron | 57% (Purified) | [12] |
| Solution-Phase Conjugation | Polymer to Aβ peptide | 43% (Purified) | [1] |
Potential Side Reactions and Mitigation
While the incorporation of this compound is generally straightforward, standard SPPS side reactions can occur.
-
Incomplete Coupling: As with any amino acid, incomplete coupling can lead to deletion sequences.
-
Mitigation: Use a highly efficient coupling reagent like HATU, perform a double coupling, and monitor completion with the Kaiser test.
-
-
Racemization: While the D-configuration is used here, racemization is a general concern, especially for sensitive amino acids when strong bases and high temperatures are used.
-
Mitigation: Use additives like HOBt or Oxyma and avoid excessive pre-activation times. Collidine is sometimes recommended over DIPEA to reduce racemization.
-
-
Aspartimide Formation: If Asp or Asn residues are present in the sequence, aspartimide formation can occur during repeated piperidine treatments.
-
Mitigation: Use faster Fmoc deprotection protocols or add HOBt to the piperidine solution.
-
-
Oxidation during Click Reaction: The Cu(I) catalyst can generate reactive oxygen species, potentially oxidizing sensitive residues like Met or Cys.
The propargyl ether side chain of D-Ser(O-propargyl) is generally stable under standard SPPS and cleavage conditions. No significant side reactions involving the alkyne group have been reported during the synthesis itself.
Applications in Drug Development
The ability to introduce a bioorthogonal handle like the propargyl group is of immense value in drug development.
Caption: Applications of propargylated peptides in drug development.
-
Peptide-Drug Conjugates (PDCs): The alkyne can be used to attach potent cytotoxic drugs to targeting peptides, creating highly specific cancer therapeutics.
-
PEGylation: Attaching PEG chains can improve the pharmacokinetic profile of a peptide therapeutic by increasing its hydrodynamic radius and shielding it from proteolysis.
-
Diagnostic Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, chelators for radiometals) allows for the development of peptide-based diagnostics.
-
Constrained Peptides: Intramolecular cyclization via click chemistry can lock the peptide into a bioactive conformation, often leading to increased receptor affinity, selectivity, and stability against proteases.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. Fmoc-Ser(O-propargyl)-OH synthesis - chemicalbook [chemicalbook.com]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Coupling Fmoc-D-Ser(O-propargyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Ser(O-propargyl)-OH is a pivotal building block in modern solid-phase peptide synthesis (SPPS), particularly for the construction of modified peptides and peptidomimetics. The propargyl group on the serine side chain serves as a versatile chemical handle for post-synthetic modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This allows for the site-specific introduction of a wide array of functionalities, including fluorophores, biotin tags, polyethylene glycol (PEG) chains, and complex carbohydrates. The D-configuration of the serine residue is often incorporated to enhance peptide stability against enzymatic degradation.
These application notes provide a comprehensive overview of the standard protocols for the efficient incorporation of this compound into a growing peptide chain using common coupling reagents.
Data Presentation: Comparison of Standard Coupling Reagents
While specific quantitative data for the coupling efficiency of this compound is not extensively published, the following table summarizes the standard conditions for commonly used coupling reagents in Fmoc-SPPS. These conditions are widely applicable to most Fmoc-amino acids and are recommended for achieving high coupling yields with minimal side reactions.
| Coupling Reagent | Amino Acid (eq) | Reagent (eq) | Base (eq) | Additive (eq) | Solvent | Typical Reaction Time |
| HBTU | 2.0 | 2.0 | 4.0 (DIPEA) | 2.0 (HOBt) | DMF | 10-60 min |
| HATU | 2.0 | 2.0 | 4.0 (DIPEA) | - | DMF | 10-60 min |
| DIC/HOBt | 5.0 | 5.5 (DIC) | - | 5.5 (HOBt) | DMF/DCM | 1-4 hours |
Note: Equivalents (eq) are calculated based on the initial loading of the solid support (resin). The addition of 1-hydroxybenzotriazole (HOBt) is recommended, especially with carbodiimide reagents like DIC, to suppress racemization.[1][2]
Experimental Protocols
The following section details the methodologies for the key steps in the coupling of this compound during Fmoc-based solid-phase peptide synthesis.
Fmoc-Deprotection of the N-Terminal Amino Acid
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound peptide to allow for the coupling of the next amino acid.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the piperidine solution.
-
Repeat steps 3-5 one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Coupling of this compound using HBTU
Objective: To couple this compound to the deprotected N-terminal amine of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) solution (0.5 M in DMF)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a separate vessel, dissolve 2.0 equivalents of this compound in DMF.
-
To this solution, add 2.0 equivalents of HBTU and 2.0 equivalents of the HOBt solution.
-
Gently mix the solution for 1-2 minutes to allow for pre-activation.
-
Add 4.0 equivalents of DIPEA to the activated amino acid solution and immediately add the mixture to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature.
-
Monitor the progress of the coupling reaction using a colorimetric test (e.g., Kaiser test). The reaction is typically complete within 10-60 minutes, as indicated by a negative Kaiser test.[3]
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
Mandatory Visualization
Caption: Workflow for a single coupling cycle in Fmoc-SPPS.
Stability and Potential Side Reactions
The O-propargyl group is generally stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection and final cleavage from the resin with trifluoroacetic acid (TFA).
Potential side reactions to be aware of during peptide synthesis include:
-
Racemization: The activation of the carboxylic acid of the incoming amino acid can lead to some degree of epimerization. The addition of HOBt or its analogues during coupling significantly suppresses this side reaction.[2]
-
Guanidinylation: Excess uronium/aminium coupling reagents like HBTU and HATU can react with the unprotected N-terminus of the peptide, leading to chain termination.[2] This can be minimized by using stoichiometric amounts of the coupling reagent or by pre-activating the amino acid before adding it to the resin.
-
Aspartimide Formation: For sequences containing aspartic acid, base-catalyzed cyclization to form an aspartimide can occur, particularly during Fmoc deprotection.[2] While not directly related to the serine derivative, it is a common side reaction in Fmoc-SPPS.
References
Application Notes and Protocols for Click Chemistry Applications Using Peptides with O-propargyl-D-serine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of peptides incorporating the non-canonical amino acid O-propargyl-D-serine in click chemistry applications. The unique properties of O-propargyl-D-serine, featuring a terminal alkyne group, make it an invaluable tool for the site-specific modification of peptides through highly efficient and bioorthogonal click reactions. This enables a wide range of applications, including the development of peptide-drug conjugates (PDCs), fluorescent labeling for bioimaging, and the creation of sophisticated tools for studying cellular signaling pathways.
Introduction to Click Chemistry with O-propargyl-D-serine Peptides
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific.[1] The most prominent example used in peptide science is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide.[1][2] The incorporation of O-propargyl-D-serine into a peptide sequence provides a terminal alkyne handle for such modifications.[3][4] This allows for the precise attachment of various molecules, including therapeutic agents, fluorescent dyes, and affinity tags, to a specific site on the peptide.[5][6]
The use of the D-isomer of serine can also confer increased resistance to proteolytic degradation, enhancing the in vivo stability of the resulting peptide conjugates.
Key Applications:
-
Peptide-Drug Conjugates (PDCs): Targeted delivery of cytotoxic agents or other therapeutics to specific cells or tissues.[1][6]
-
Fluorescent Labeling and Bioimaging: Visualization and tracking of peptides in vitro and in vivo to study their localization, trafficking, and interaction with biological targets.[7][8]
-
Bioconjugation and Functionalization: Attachment of molecules such as polyethylene glycol (PEG) to improve pharmacokinetic properties, or linkage to solid supports for affinity chromatography.[2][3]
-
Probing Biological Systems: Creation of peptide-based tools to investigate cellular signaling and other biological processes.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing O-propargyl-D-serine
This protocol outlines the manual synthesis of a peptide containing O-propargyl-D-serine using standard Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-O-propargyl-D-serine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-O-propargyl-D-serine at the desired position.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an O-propargyl-D-serine Peptide with an Azide-Functionalized Molecule
This protocol describes a general procedure for the CuAAC reaction to conjugate an azide-containing molecule (e.g., a fluorescent dye, a drug molecule) to a peptide containing O-propargyl-D-serine.
Materials:
-
O-propargyl-D-serine containing peptide
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Preparation of Stock Solutions:
-
Dissolve the O-propargyl-D-serine peptide in PBS to a final concentration of 1 mM.
-
Dissolve the azide-functionalized molecule in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
O-propargyl-D-serine peptide solution (to a final concentration of 100 µM).
-
Azide-functionalized molecule solution (to a final concentration of 200 µM, 2 equivalents).
-
THPTA solution (to a final concentration of 500 µM).
-
CuSO₄ solution (to a final concentration of 100 µM).
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 1 mM).
-
Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC or mass spectrometry.
-
-
Purification:
-
Purify the resulting peptide conjugate by RP-HPLC to remove excess reagents and unreacted starting materials.
-
Lyophilize the pure fractions to obtain the final conjugate.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and click chemistry modification of peptides containing O-propargyl-D-serine.
Table 1: Representative Yields for Solid-Phase Peptide Synthesis
| Peptide Sequence | O-propargyl-D-serine Position | Crude Purity (%) | Overall Yield (%) |
| Ac-Cys-Gly-Asn-(O-propargyl-D-Ser)-Gly-NH₂ | 4 | >85 | 35 |
| Tyr-Gly-Gly-Phe-Leu-(O-propargyl-D-Ser)-NH₂ | 6 | >90 | 42 |
| (O-propargyl-D-Ser)-Arg-Gly-Asp-Ser-NH₂ | 1 | >80 | 30 |
Data are representative and may vary depending on the specific peptide sequence and synthesis conditions.
Table 2: Representative Data for CuAAC Reactions with O-propargyl-D-serine Peptides
| Peptide Reactant | Azide Reactant | Reaction Time (h) | Conversion (%) | Isolated Yield (%) |
| Ac-Cys-Gly-Asn-(O-propargyl-D-Ser)-Gly-NH₂ | Azido-PEG₃ | 2 | >95 | 85 |
| Tyr-Gly-Gly-Phe-Leu-(O-propargyl-D-Ser)-NH₂ | 5-FAM Azide | 1.5 | >98 | 90 |
| (O-propargyl-D-Ser)-Arg-Gly-Asp-Ser-NH₂ | Azido-Doxorubicin | 4 | >90 | 78 |
Conversion rates were determined by RP-HPLC analysis of the reaction mixture. Isolated yields are after purification.
Visualizations
Experimental Workflow for Peptide-Drug Conjugate Synthesis
Caption: Workflow for the synthesis of a peptide-drug conjugate.
Signaling Pathway Inhibition by a Targeted Peptide-Drug Conjugate
Caption: Targeted inhibition of a cancer cell signaling pathway.
References
- 1. lifetein.com [lifetein.com]
- 2. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Bot Detection [iris-biotech.de]
- 5. cpcscientific.com [cpcscientific.com]
- 6. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 8. gfpp.fr [gfpp.fr]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for the modification and conjugation of peptides.[1][2] This reaction's high efficiency, selectivity, and mild reaction conditions make it ideal for applications in drug development, proteomics, and biomaterial science.[3][4] The formation of a stable triazole linkage, which can act as an isostere of the amide bond, allows for the creation of novel peptide architectures with enhanced biological properties.[3][5] Propargylated peptides, containing a terminal alkyne group, are key substrates for this reaction, enabling their precise ligation with azide-functionalized molecules.
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of CuAAC with propargylated peptides.
Data Presentation: Quantitative Analysis of CuAAC Reactions
The efficiency of the CuAAC reaction is influenced by several factors, including the nature of the peptide, the copper source and ligand, and the reaction conditions. Below is a summary of reported yields for various CuAAC reactions involving peptides.
| Peptide Type | Reaction Type | Copper Source | Ligand/Additive | Solvent | Time | Yield (%) | Reference |
| Resin-bound heptapeptide | Intramolecular (Cyclization) | CuI (1.5 equiv) | Piperidine | DMF | 24 h | ~89% | [6] |
| Resin-bound heptapeptide | Intramolecular (Cyclization) | [Cu₄I₄(pip)₄] | - | DMF | 24 h | ~89% | [6] |
| Various peptides | Intermolecular | CuSO₄ / NaAsc | TBTA | DMSO/H₂O | 4 h | 69-72% | [3] |
| Functionalized azide & alkyne peptides | Intermolecular | Copper wire | - | DMF | 5 h | 100% conversion | [3] |
| TOCA analogs | Intermolecular | CuSO₄ (2 equiv) / NaAsc (2.2 equiv) | - | pH 5.0 buffer | Room Temp | >98% | [3] |
| Aib-rich model peptide | Intramolecular (Stapling) | CuI | P(OEt)₃ / DIPEA | CH₂Cl₂ | 42 h | 83% | [3] |
| Cysteine-containing peptides | Intermolecular (Glycosylation) | CuSO₄ / NaAsc | THPTA | H₂O/t-BuOH | - | Good | [7] |
Experimental Protocols
Protocol 1: Solid-Phase Propargylation of Peptides
This protocol describes the incorporation of a propargyl group onto a peptide during standard Fmoc-based solid-phase peptide synthesis (SPPS). Propargylglycine (Pra) can be incorporated like any other amino acid. Alternatively, lysine's side chain can be propargylated post-synthesis.
Materials:
-
Fmoc-L-propargylglycine (Fmoc-Pra-OH)
-
Standard SPPS resins (e.g., Rink Amide resin)
-
Coupling reagents (e.g., HCTU, HBTU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, MeOH
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[8]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and DMF.[8]
-
Amino Acid Coupling:
-
Dissolve Fmoc-Pra-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps to elongate the peptide chain.
-
Final Deprotection and Cleavage: Once the synthesis is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Peptide Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and lyophilize to obtain a powder.
Protocol 2: Solution-Phase Propargylation of Methionine-Containing Peptides
This protocol is adapted for the specific propargylation of methionine residues in a synthesized peptide.
Materials:
-
Purified peptide containing a methionine residue
-
Propargyl bromide
-
Acetonitrile (ACN)
-
Water
-
Formic acid
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in a 1:1 mixture of water and acetonitrile containing 1% formic acid.[8]
-
Propargylation Reaction: Add an excess of propargyl bromide to the peptide solution.
-
Incubation: Allow the reaction to proceed for 12 hours at room temperature.[8]
-
Purification: Purify the propargylated peptide by reverse-phase HPLC (see Protocol 4).
-
Lyophilization: Lyophilize the pure fractions to obtain the final propargylated peptide.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction between a propargylated peptide and an azide-containing molecule.
Materials:
-
Propargylated peptide
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Solvent: Degassed PBS, or a mixture of water and DMSO/t-BuOH
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents. For example: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water (prepare fresh), and 50 mM THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the propargylated peptide and the azide-functionalized molecule (typically in a 1:1.2 molar ratio) in the chosen solvent system.
-
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:ligand is common.[7]
-
Reaction Initiation:
-
Add the CuSO₄/THPTA premix to the peptide/azide solution. The final copper concentration is typically in the range of 50-250 µM.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to check for the formation of the triazole product.
-
-
Reaction Quenching (Optional): The reaction can be quenched by adding EDTA to chelate the copper.
-
Purification: Purify the "clicked" peptide conjugate using reverse-phase HPLC (see Protocol 4).
Protocol 4: HPLC Purification of the "Clicked" Peptide
Materials:
-
Crude "clicked" peptide solution
-
Reverse-phase HPLC system with a C18 column
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the crude reaction mixture with TFA if necessary and filter through a 0.22 µm syringe filter.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5%).
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Buffer B. A typical gradient might be 5-65% Buffer B over 30 minutes. The optimal gradient will depend on the hydrophobicity of the peptide conjugate.
-
Monitor the elution profile at 220 nm.[9]
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fraction containing the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide conjugate as a white powder.
Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Experimental workflow for CuAAC with propargylated peptides.
Caption: Targeted drug delivery using a peptide-drug conjugate.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Methodology of stable peptide based on propargylated sulfonium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
Application Notes and Protocols: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and versatile bioorthogonal ligation reaction that has become an indispensable tool for site-specific peptide labeling. This copper-free click chemistry reaction proceeds rapidly and efficiently under physiological conditions, making it ideal for the modification of sensitive biomolecules without the need for cytotoxic copper catalysts.[1] SPAAC involves the reaction of a strained cyclooctyne with an azide to form a stable triazole linkage.[2][3] The high specificity and biocompatibility of this reaction have led to its widespread adoption in various applications, including drug development, in vivo imaging, and proteomics.[2]
These application notes provide an overview of SPAAC for peptide labeling, including detailed experimental protocols and quantitative data to guide researchers in successfully implementing this technology.
Principle of SPAAC for Peptide Labeling
The core of SPAAC-mediated peptide labeling is the reaction between two key functional groups: an azide incorporated into the peptide of interest and a strained cyclooctyne conjugated to a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a polyethylene glycol (PEG) chain). The inherent ring strain of the cyclooctyne drives the reaction forward, eliminating the need for a catalyst.[4]
The workflow for SPAAC peptide labeling can be summarized in three main steps:
-
Introduction of the Azide Handle: An azide group is site-specifically incorporated into the peptide sequence. This is typically achieved through the use of an unnatural amino acid containing an azide moiety during solid-phase peptide synthesis (SPPS).[5]
-
SPAAC Reaction: The azide-modified peptide is reacted with a strained cyclooctyne-bearing molecule of interest.
-
Purification and Analysis: The labeled peptide is purified from unreacted starting materials and analyzed to confirm successful conjugation.
Advantages of SPAAC for Peptide Labeling
-
Biocompatibility: The absence of a copper catalyst makes SPAAC non-toxic and suitable for use in living systems.[1][4]
-
High Specificity: The azide and strained alkyne groups are bioorthogonal, meaning they react specifically with each other without cross-reactivity with other functional groups found in biological systems.[2]
-
Mild Reaction Conditions: SPAAC reactions can be performed in aqueous buffers at physiological pH and temperature, preserving the structure and function of the peptide.[2]
-
Fast Kinetics: The reaction proceeds with rapid kinetics, leading to high yields in a short amount of time.[2]
-
High Yields: SPAAC reactions are known for their high efficiency, often resulting in near-quantitative conversion to the desired labeled product.[6]
Quantitative Data for SPAAC Reactions
The efficiency of SPAAC is dependent on the specific strained alkyne used. Dibenzocyclooctyne (DBCO) derivatives are the most commonly used due to their high reactivity and stability.[1][2] Bicyclononyne (BCN) is another popular option. The choice of the strained alkyne can influence the reaction kinetics and overall labeling efficiency.
| Strained Alkyne | Azide-Containing Moiety | Second-Order Rate Constant (k₂) | Reference |
| DBCO | Peptide with novel azido-amino acid | 0.34 M⁻¹s⁻¹ | [5] |
| BCN | Peptide with novel azido-amino acid | 0.28 M⁻¹s⁻¹ | [5] |
| Alexa488-DIBO | Rhodopsin with p-azido-L-phenylalanine | 62 ± 12 M⁻¹s⁻¹ | [7] |
Note: Reaction rates can vary depending on the specific peptide sequence, solvent conditions, and the nature of the conjugated molecule.
Experimental Protocols
Protocol 1: Incorporation of an Azide-Containing Amino Acid into a Peptide via Fmoc-SPPS
This protocol describes the incorporation of an azide-containing unnatural amino acid, such as Nε-azido-L-lysine (AzK), into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Nε-azido-L-lysine (or other desired azido-amino acid)
-
Rink Amide resin (or other suitable solid support)
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
Base (e.g., DIEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10 minutes.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence. For the incorporation of the azide-containing amino acid, use Fmoc-Nε-azido-L-lysine in the coupling step.
-
Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Caution: DBCO is unstable in high concentrations of TFA; this cleavage protocol is for the azide-modified peptide only.[8]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification: Dry the crude peptide pellet and purify by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the azide-modified peptide by mass spectrometry.[9][10]
Protocol 2: SPAAC Labeling of an Azide-Modified Peptide with a DBCO-Functionalized Dye
This protocol outlines the general procedure for labeling an azide-containing peptide with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified peptide
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if required to dissolve the DBCO-dye)
-
Purification tools (e.g., spin desalting column or HPLC)
Procedure:
-
Prepare Reactants:
-
SPAAC Reaction:
-
Add the DBCO-dye stock solution to the peptide solution. A 1.5 to 10-fold molar excess of the DBCO-dye over the peptide is recommended to ensure complete labeling.[12] The final concentration of DMSO in the reaction mixture should be kept low (ideally <10%) to avoid peptide precipitation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[11][12] The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Analysis:
-
Confirm successful labeling by mass spectrometry. An increase in mass corresponding to the mass of the DBCO-dye should be observed.
-
Analyze the purity of the labeled peptide by HPLC or SDS-PAGE (for larger peptides).
-
Quantify the labeling efficiency by measuring the absorbance of the peptide (at 280 nm) and the dye at its specific excitation wavelength.
-
Visualizations
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for SPAAC peptide labeling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient molar excess of DBCO reagent.- Short incubation time.- Inactive DBCO reagent due to improper storage or handling.- Incomplete incorporation of the azide-amino acid. | - Increase the molar excess of the DBCO reagent.- Increase the incubation time and/or temperature.- Use a fresh stock of the DBCO reagent.- Confirm the presence of the azide group by mass spectrometry before labeling. |
| Peptide Precipitation | - High concentration of organic solvent (e.g., DMSO).- Peptide has low solubility in the reaction buffer. | - Minimize the volume of the DBCO stock solution to reduce the final DMSO concentration.- Perform the reaction at a lower peptide concentration.- Screen different aqueous buffers or add solubilizing agents. |
| Multiple Peaks in HPLC/Mass Spec | - Incomplete reaction.- Side reactions or degradation of the peptide or label. | - Optimize reaction conditions (time, temperature, reagent excess).- Ensure the purity of the starting materials.- Check the stability of the peptide and label under the reaction conditions. |
Conclusion
Strain-Promoted Azide-Alkyne Cycloaddition offers a robust and efficient method for the site-specific labeling of peptides. Its biocompatibility and mild reaction conditions make it an invaluable tool for a wide range of applications in chemical biology, drug discovery, and materials science. By following the detailed protocols and considering the quantitative data provided, researchers can successfully implement SPAAC to generate precisely modified peptides for their specific research needs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. interchim.fr [interchim.fr]
- 4. jpt.com [jpt.com]
- 5. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 10. Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation of Peptides Containing Clickable Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the bioconjugation of peptides incorporating "clickable" amino acids. The focus is on two of the most robust and widely used click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques offer a highly efficient and specific means of peptide modification, crucial for applications ranging from drug delivery and diagnostics to fundamental biological studies.
Introduction to Click Chemistry in Peptide Science
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, often proceeding under mild, aqueous conditions.[1] In the context of peptide science, this typically involves the introduction of an azide or an alkyne functionality into a peptide sequence via a non-natural amino acid. This "clickable" handle can then be chemoselectively reacted with a molecule bearing the corresponding reactive partner (an alkyne or azide, respectively). This modular approach allows for the precise attachment of a wide variety of moieties to a peptide, including fluorophores, radiolabels, polyethylene glycol (PEG) chains, targeting ligands, and cytotoxic drugs.[2][3]
The resulting triazole linkage formed from the azide-alkyne cycloaddition is exceptionally stable, mimicking the geometry and electronic properties of a native amide bond, yet is resistant to enzymatic cleavage and hydrolysis.[1]
Key Bioconjugation Techniques
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[4]
Advantages of CuAAC:
-
High Reaction Rates and Yields: CuAAC reactions are known for their speed and efficiency, often reaching completion within minutes to a few hours with near-quantitative yields.[4]
-
High Specificity: The reaction is highly specific for terminal alkynes and azides, with minimal side reactions with other functional groups present in peptides.[5]
-
Versatility: A wide range of solvents and reaction conditions can be employed, making it adaptable to various peptides and conjugation partners.
Limitations of CuAAC:
-
Copper Cytotoxicity: The use of a copper catalyst can be toxic to living cells, which can limit its application in biological systems.[4]
-
Oxidative Side Reactions: The copper catalyst can promote the formation of reactive oxygen species, potentially leading to the oxidation of sensitive amino acid residues such as methionine and cysteine.[6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity associated with CuAAC, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a metal catalyst.[4] The relief of ring strain provides the driving force for the reaction.[7]
Advantages of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for bioconjugation in living cells and organisms.[7]
-
High Specificity: Like CuAAC, SPAAC is highly specific for azides and the strained alkyne.[7]
Limitations of SPAAC:
-
Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts.
-
Hydrophobicity of Cyclooctynes: The strained cyclooctynes are often large and hydrophobic, which can sometimes affect the solubility and properties of the final conjugate.
Incorporation of Clickable Amino Acids into Peptides
Clickable amino acids can be incorporated into peptide sequences during standard solid-phase peptide synthesis (SPPS). This is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acid derivatives containing either an azide or an alkyne functionality in their side chain.[2][8]
Common Clickable Amino Acids:
| Amino Acid Derivative | Clickable Functionality | Common Protecting Group |
| L-Propargylglycine (Pra) | Terminal Alkyne | Fmoc, Boc |
| L-Azidohomoalanine (Aha) | Azide | Fmoc, Boc |
| Nε-azidoacetyl-L-lysine | Azide | Fmoc, Boc |
| Nε-propargyloxycarbonyl-L-lysine | Terminal Alkyne | Fmoc, Boc |
General Workflow for SPPS Incorporation:
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide
This protocol describes the conjugation of an alkyne-containing peptide with an azide-functionalized molecule.
Materials:
-
Alkyne-modified peptide
-
Azide-containing molecule (e.g., fluorescent dye, PEG)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Sodium ascorbate stock solution (1 M in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Degassed water
-
Solvent for dissolving peptide and azide molecule (e.g., DMSO, DMF, or water)
Procedure:
-
Dissolve the alkyne-modified peptide in a suitable solvent to a final concentration of 1-10 mM.
-
Dissolve the azide-containing molecule in a compatible solvent to a concentration that is 1.5-2 equivalents relative to the peptide.
-
In a microcentrifuge tube, combine the following in order:
-
Peptide solution
-
Azide solution
-
PBS buffer to bring the reaction to the desired final volume.
-
-
Prepare the catalyst premix in a separate tube by adding the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, the conjugated peptide can be purified by reversed-phase HPLC.
Workflow for CuAAC Bioconjugation:
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of a Peptide
This protocol describes the conjugation of an azide-containing peptide with a strained cyclooctyne (e.g., DBCO)-functionalized molecule.
Materials:
-
Azide-modified peptide
-
DBCO-containing molecule (e.g., fluorescent dye, PEG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solvent for dissolving peptide and DBCO molecule (e.g., DMSO, DMF, or water)
Procedure:
-
Dissolve the azide-modified peptide in a suitable solvent to a final concentration of 1-5 mM.
-
Dissolve the DBCO-containing molecule in a compatible solvent to a concentration that is 1.5-3 equivalents relative to the peptide.
-
In a microcentrifuge tube, combine the peptide solution and the DBCO solution in PBS buffer.
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by LC-MS.
-
Once the reaction is complete, the conjugated peptide can be purified by reversed-phase HPLC.
Workflow for SPAAC Bioconjugation:
References
- 1. chempep.com [chempep.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. jpt.com [jpt.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcmarot.com [jcmarot.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Ser(O-propargyl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Ser(O-propargyl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a "clickable" alkyne functionality into peptides. This allows for subsequent modification of the peptide through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The successful synthesis of peptides containing this modified amino acid relies on the efficient and selective removal of the temporary Nα-Fmoc protecting group at each cycle of the synthesis, without compromising the integrity of the propargyl ether side-chain protection.
These application notes provide a detailed overview of the recommended conditions for the Fmoc deprotection of this compound, ensuring high-yield and high-purity peptide synthesis. The O-propargyl group is stable to the standard basic conditions used for Fmoc removal, making it an orthogonally protected amino acid derivative suitable for standard Fmoc/tBu SPPS strategies.[1]
Orthogonal Protection Strategy
The use of this compound in SPPS is a prime example of an orthogonal protection strategy.[2] This strategy involves the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group without affecting the others. In this case:
-
Nα-Fmoc group: A temporary protecting group, labile to basic conditions (e.g., piperidine).
-
O-propargyl group: A semi-permanent protecting group on the serine side-chain, stable to the basic conditions of Fmoc removal and the acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., tBu, Trt, Pbf). This group remains intact for post-synthesis modification via click chemistry.[3][4]
The chemical orthogonality ensures that the highly reactive alkyne functionality of the propargyl group is preserved throughout the peptide synthesis until it is required for a specific ligation or modification step.
Recommended Fmoc Deprotection Conditions
The standard and most widely used condition for Fmoc deprotection in SPPS is a solution of piperidine in N,N-dimethylformamide (DMF). This method is highly efficient and compatible with the O-propargyl side-chain of this compound.[5][6][7]
Summary of Standard Fmoc Deprotection Protocols
| Parameter | Standard Condition | Alternative Condition 1 | Alternative Condition 2 |
| Deprotection Reagent | 20% (v/v) Piperidine | 4-Methylpiperidine (4-MP) | 1,8-Diazabicycloundec-7-ene (DBU) |
| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) |
| Concentration | 20% (v/v) | 20% (v/v) | 2% (v/v) DBU / 2% (v/v) Piperidine |
| Reaction Time | 1 x 1-2 min, followed by 1 x 5-10 min | 1 x 1-2 min, followed by 1 x 5-10 min | 2 x 2 min |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Washes | 3-5 x DMF | 3-5 x DMF | 3-5 x DMF |
Note: The choice of deprotection reagent and reaction time may be optimized based on the specific peptide sequence and the presence of sterically hindered amino acids. For routine synthesis, 20% piperidine in DMF is the recommended starting point.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol describes the manual Fmoc deprotection of a peptide-resin containing this compound during SPPS.
Materials:
-
Peptide-resin with N-terminal this compound
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel (e.g., fritted syringe or automated synthesizer reaction vessel)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: If the peptide-resin is dry, swell it in DMF for 30-60 minutes.
-
Solvent Wash: Drain the solvent from the synthesis vessel. Wash the peptide-resin with DMF (3 x 1 minute) to remove any residual reagents from the previous coupling step.
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin. Agitate gently for 1-2 minutes at room temperature.
-
Drain: Drain the deprotection solution from the vessel.
-
Final Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the peptide-resin. Agitate gently for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
DMF Washes: Wash the peptide-resin thoroughly with DMF (5-7 x 1 minute) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Kaiser Test (Optional): Perform a Kaiser test on a small sample of the resin beads to confirm the presence of a free primary amine, indicating complete Fmoc deprotection. A positive test will result in a blue color.
-
Proceed to Next Coupling: The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid.
Protocol 2: Fmoc Deprotection using 4-Methylpiperidine
This protocol is an alternative to using piperidine and can be beneficial in situations where piperidine use is restricted.
Materials:
-
Peptide-resin with N-terminal this compound
-
20% (v/v) 4-Methylpiperidine in DMF
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Inert gas
Procedure:
The procedure is identical to Protocol 1, substituting the 20% piperidine in DMF solution with a 20% 4-methylpiperidine in DMF solution. Reaction times and washing steps remain the same.
Diagrams
Caption: Experimental workflow for the Fmoc deprotection of a peptide-resin.
Caption: Orthogonal protection strategy for this compound in SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Stepwise triple-click functionalization of synthetic peptides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01617H [pubs.rsc.org]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols for Coupling Hindered Amino Acids: A Focus on Fmoc-D-Ser(O-propargyl)-OH
For researchers, scientists, and professionals in drug development, the efficient incorporation of sterically hindered amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Hindered amino acids, such as Fmoc-D-Ser(O-propargyl)-OH, can lead to incomplete coupling reactions, resulting in deletion sequences and difficult purifications. This document provides detailed application notes and protocols for recommended coupling reagents to overcome these challenges.
Recommended Coupling Reagents for Hindered Amino Acids
The choice of coupling reagent is crucial for the successful synthesis of peptides containing hindered amino acids. Reagents that form highly reactive activated species are necessary to drive the reaction to completion. Uronium/aminium and phosphonium salt-based reagents are generally the most effective.
1.1. Uronium/Aminium Salts
These reagents are known for their high reactivity and rapid coupling times.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is one of the most effective coupling reagents for hindered amino acids, including N-methylated residues.[1] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The participation of the pyridine nitrogen in the HOAt moiety provides anchimeric assistance, further accelerating the coupling reaction. However, HATU is classified as an explosive, requiring special handling and storage.[2] Aminium-based reagents like HATU can also lead to guanidinylation of the N-terminal amino group if used in excess, which can terminate the peptide chain elongation.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): COMU is a third-generation uronium-type coupling reagent with reactivity comparable to HATU.[2][3] It is based on OxymaPure as the leaving group, making it a safer, non-explosive alternative to benzotriazole-based reagents like HATU and HBTU.[4][5] COMU is highly soluble in common SPPS solvents and has been shown to be very efficient for coupling hindered amino acids, often requiring only one equivalent of base.[1][3] The by-products of COMU are water-soluble, simplifying purification in solution-phase synthesis.[5]
1.2. Phosphonium Salts
Phosphonium-based reagents are also highly effective and offer the advantage of not causing guanidinylation of the N-terminus.
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): PyAOP is the phosphonium salt analogue of HATU and is also highly effective for coupling hindered amino acids, including N-methylated residues.[1] It forms the same reactive OAt-ester as HATU. A key advantage of PyAOP is that it does not react with free amino groups, preventing the chain termination seen with aminium reagents.[2][6] This makes it particularly useful for slow coupling reactions and for peptide cyclization.[6]
Quantitative Data on Coupling Reagent Performance
The following table summarizes the estimated performance of the recommended coupling reagents for the incorporation of this compound. These values are based on data from sterically similar hindered amino acids, such as Fmoc-Ser(tBu)-OH, and may require optimization for specific sequences.[7][8]
| Coupling Reagent | Estimated Coupling Efficiency (%) | Typical Reaction Time (min) | Key Considerations |
| HATU | > 99% | 30 - 120 | Highly efficient but explosive and can cause N-terminal guanidinylation if used in excess.[1][2] |
| COMU | > 99% | 30 - 120 | Safer alternative to HATU with comparable efficiency.[2][3][4] |
| PyAOP | > 99% | 30 - 180 | High efficiency without the risk of guanidinylation, making it suitable for slow couplings.[1][2][6] |
Note on Racemization: Serine derivatives are susceptible to racemization during activation, especially in the presence of strong bases.[7] The use of a weaker base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is recommended over stronger bases like triethylamine.[2] The extent of racemization is dependent on the specific coupling reagent and reaction conditions.[7][8]
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound using HATU and COMU.
3.1. General Materials and Methods
-
Resin: Rink Amide resin is suitable for the synthesis of peptide amides.
-
Solvents: High-purity N,N-dimethylformamide (DMF) is essential. Dichloromethane (DCM) is used for resin swelling and washing.
-
Deprotection Solution: 20% piperidine in DMF.
-
Washing: The resin should be thoroughly washed with DMF after each coupling and deprotection step.
3.2. Protocol 1: Coupling with HATU
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 60-120 minutes at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[9]
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.
-
Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
3.3. Protocol 2: Coupling with COMU
This protocol is for a 0.1 mmol scale synthesis.
-
Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling:
-
Monitoring and Subsequent Steps: Follow steps 4-7 from Protocol 1. For very difficult couplings, a double coupling can be performed.[10][11]
Visualizations
Caption: Decision tree for selecting a coupling reagent.
Caption: A typical SPPS coupling cycle workflow.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Detection [iris-biotech.de]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. biotage.com [biotage.com]
Application Notes and Protocols for Fmoc-D-Ser(O-propargyl)-OH in Peptide Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-Ser(O-propargyl)-OH is a non-canonical amino acid that serves as a critical building block in modern peptide drug discovery. Its propargyl group is a terminal alkyne, making it an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the efficient and specific formation of a stable triazole linkage to an azide-containing molecule.
This powerful tool enables several key applications in the development of peptide-based therapeutics:
-
Peptide Stapling: Intramolecular cyclization of a peptide by reacting the propargyl group of this compound with an azide-functionalized amino acid within the same peptide chain. This "stapling" constrains the peptide into a specific conformation, often an α-helix, which can lead to:
-
Increased proteolytic stability
-
Enhanced cell permeability
-
Improved binding affinity to the target protein
-
-
Bioconjugation: Ligation of peptides to other molecules such as fluorescent dyes, imaging agents, cytotoxic drugs (for antibody-drug conjugates), or polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Modulation of Protein-Protein Interactions (PPIs): Stapled peptides are particularly effective at disrupting intracellular PPIs, which are often implicated in disease but are challenging to target with traditional small molecules. Key targets include the p53-MDM2 and BCL-2 family interactions, which are central to apoptosis regulation.
These application notes provide an overview of the utility of this compound, along with detailed protocols for its incorporation into peptides and subsequent modification via CuAAC.
Data Presentation: A Case Study with Triazole-Stapled BCL9 Peptides
While specific quantitative data for peptides incorporating this compound is not extensively available in the public domain, the following tables from a study on triazole-stapled BCL9 peptides serve as a representative example of the improvements that can be achieved through this methodology.[1] This study utilized L- and D-propargylglycine (Pra) and an azido-functionalized norleucine analog to create the triazole staple. The principles and expected outcomes are directly analogous to what can be achieved using this compound.
Table 1: Binding Affinity and Helicity of Single Triazole-Stapled BCL9 Peptides [1]
| Peptide ID | Stapling Amino Acids (i, i+4) | Binding Affinity (Ki, nM) | % Helicity |
| 1 (Wild-Type) | None | 580 ± 60 | 44 |
| 3 (Linear Precursor) | L-Nle(εN3), L-Pra | 1100 ± 100 | 45 |
| 11 (Stapled) | L-Nle(εN3), L-Pra | 280 ± 30 | 66 |
| 4 (Linear Precursor) | L-Nle(εN3), D-Pra | 640 ± 70 | 44 |
| 12 (Stapled) | L-Nle(εN3), D-Pra | 120 ± 10 | 90 |
Data adapted from a study on BCL9 peptides to illustrate the typical effects of triazole stapling.[1]
Table 2: Proteolytic Stability of Triazole-Stapled BCL9 Peptides [1]
| Peptide ID | Description | Half-life (t1/2, hours) in Proteinase K |
| 1 | Wild-Type | < 0.5 |
| 11 | Single Staple (L-Pra) | 2.5 |
| 12 | Single Staple (D-Pra) | > 8 |
Data adapted from a study on BCL9 peptides to illustrate the typical effects of triazole stapling.[1]
Experimental Protocols
Protocol 1: Incorporation of this compound using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a linear peptide containing this compound and an azide-containing amino acid (e.g., Fmoc-L-azidonorleucine) in preparation for on-resin cyclization.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound and an azide-containing amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), Oxyma Pure (3-5 eq.), and DIC (3-5 eq.) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature. For sterically hindered amino acids like this compound, a longer coupling time or a double coupling may be necessary.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (5x), DCM (3x), and DMF (5x).
-
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) cycles for each amino acid in the peptide sequence.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 1:1:8 v/v/v) for 30 minutes. Then wash thoroughly.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2) to liberate the N-terminal amine if it is not to be capped.
Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Stapling
This protocol describes the intramolecular cyclization of the resin-bound peptide synthesized in Protocol 1.
Materials:
-
Resin-bound peptide with exposed propargyl and azide groups
-
Copper(I) iodide (CuI) or Copper(II) sulfate (CuSO4) with sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
DMF or a mixture of DMF and water
-
DIPEA or 2,6-lutidine
-
Nitrogen gas
Procedure:
-
Resin Preparation: Swell the resin-bound linear peptide in DMF.
-
Reaction Setup:
-
In a reaction vessel, suspend the resin in a deoxygenated solvent (e.g., DMF).
-
Prepare a stock solution of the copper catalyst. For example, a solution of CuSO4 (0.5 eq. relative to peptide) and THPTA (2.5 eq.) in DMF/water.
-
Add the copper/ligand solution to the resin suspension.
-
Add a mild base such as DIPEA or 2,6-lutidine (5-10 eq.).
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (5 eq.) if using CuSO4. If using CuI, this is not necessary.
-
-
Reaction:
-
Bubble nitrogen through the reaction mixture for 15-20 minutes to ensure an inert atmosphere.
-
Seal the vessel and agitate at room temperature for 12-24 hours.
-
The reaction progress can be monitored by cleaving a small amount of resin, purifying the peptide, and analyzing by LC-MS.
-
-
Washing:
-
After the reaction is complete, drain the solution.
-
Wash the resin extensively with DMF, a copper-chelating wash (e.g., a solution of sodium diethyldithiocarbamate), water, and DCM to remove all traces of copper.
-
Protocol 3: Cleavage and Purification
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
-
HPLC system with a C18 column
Procedure:
-
Cleavage:
-
Dry the resin thoroughly.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile) and purify by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and lyophilize the pure fractions.
-
Mandatory Visualizations
References
Application Notes and Protocols for Peptide Stapling and Macrocyclization with Propargylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide stapling and macrocyclization are powerful strategies to enhance the therapeutic potential of peptides by constraining their conformation, typically into an α-helical structure. This conformational rigidity can lead to improved target affinity, increased resistance to proteolytic degradation, and enhanced cell permeability. The incorporation of propargylated amino acids into peptide sequences provides a versatile handle for subsequent macrocyclization via click chemistry, primarily through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), or through gold-catalyzed cyclization. This document provides detailed application notes and protocols for the synthesis, stapling, and characterization of peptides containing propargylated amino acids.
Key Applications
Stapled and macrocyclic peptides generated using propargylated amino acids have shown significant promise in various therapeutic areas by targeting challenging protein-protein interactions (PPIs) implicated in diseases such as cancer, infectious diseases, and metabolic disorders.[1][2] The enhanced stability and cell penetration of these modified peptides make them attractive candidates for modulating intracellular targets that are often considered "undruggable" with conventional small molecules or large biologics.[3][4]
Data Presentation
Table 1: Comparison of Catalytic Systems for Peptide Macrocyclization
| Catalyst System | Reaction Type | Typical Linker | Key Advantages | Key Disadvantages | Representative Yields |
| Copper(I) | Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole | High efficiency, mild reaction conditions, orthogonal to many functional groups.[1][5] | Potential for copper cytotoxicity in certain applications.[5] | >80%[6] |
| Ruthenium(II) | Azide-Alkyne Cycloaddition (RuAAC) | 1,5-disubstituted 1,2,3-triazole | Orthogonal to CuAAC, providing access to different regioisomers. | Catalyst can be more expensive and require specific handling. | Good to excellent |
| Gold(I) | N-terminal amine addition to propargyl group | Varies (e.g., imine, keto) | Rapid reaction rates, high yields, tolerates unprotected peptides.[7] | May require stoichiometric amounts of the gold complex in some cases. | Up to 87%[7] |
Table 2: Impact of Stapling on Peptide Properties
| Peptide Modification | Helicity (% Increase) | Proteolytic Stability (Half-life) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| Linear Peptide (Unstapled) | Baseline | Minutes to < 1 hour | Low (<1.0) |
| Hydrocarbon Staple (i, i+4) | 20-70% | Several hours | 1.0 - 10.0[3] |
| Triazole Staple (CuAAC, i, i+4) | 15-60%[8] | Significantly increased vs. linear[9][10] | Can be improved, dependent on sequence and linker[1] |
| Double Staple | Up to >90%[7] | High | Variable, can be optimized |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Propargylglycine
This protocol describes a representative synthesis of an Fmoc-protected propargylated amino acid, Fmoc-L-propargylglycine, a key building block for incorporating an alkyne handle into a peptide sequence.
Materials:
-
L-propargylglycine
-
9-fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve L-propargylglycine in a 10% aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Wash the reaction mixture with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure Fmoc-L-propargylglycine.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Propargylated Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a linear peptide containing a propargylated amino acid.[11][12]
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including Fmoc-L-propargylglycine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-L-propargylglycine at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 3: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the on-resin stapling of a peptide containing a propargylated amino acid and an azido-functionalized amino acid.[13]
Materials:
-
Peptide-resin containing one propargyl and one azido amino acid
-
Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Sodium ascorbate
-
Degassed DMF
-
Degassed Acetonitrile (ACN)
Procedure:
-
Swell the peptide-resin in degassed DMF.
-
In a separate vial, prepare the catalyst solution under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve sodium ascorbate (3 eq.) and DIPEA (10 eq.) in degassed DMF.
-
In another vial, dissolve CuBr (1 eq.) in degassed ACN.
-
Add the sodium ascorbate/DIPEA solution to the peptide-resin, followed by the CuBr solution.
-
Agitate the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by LC-MS analysis of a small cleaved sample.
-
Once the reaction is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Proceed with cleavage, deprotection, and purification as described in Protocol 2.
Protocol 4: Characterization of Stapled Peptides
Procedure:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.
-
Determine the precise concentration of the peptide solution using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or amino acid analysis).
-
Dilute the peptide stock solution to a final concentration of 25-100 µM.
-
Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.
-
Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs × MRW) / (10 × d × c) where θ_obs is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight / number of amino acids), d is the path length in cm, and c is the concentration in g/mL.
-
The presence of characteristic minima at ~208 nm and ~222 nm is indicative of α-helical content. The percentage of α-helicity can be estimated using deconvolution software or empirical formulas.
Procedure:
-
Prepare solutions of the stapled peptide and a linear control peptide of known concentration in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of a protease (e.g., trypsin, chymotrypsin, or proteinase K) in the same buffer.
-
Incubate the peptide solutions with the protease at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37 °C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% TFA or a protease inhibitor cocktail).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining.
-
Plot the percentage of intact peptide versus time and determine the half-life (t₁/₂) of the peptide under the assay conditions.
Procedure:
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane) to create the artificial membrane.
-
Coat the filter of a 96-well donor plate with the lipid solution and allow the solvent to evaporate.
-
Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS, pH 7.4).
-
Prepare solutions of the test peptides and control compounds (high and low permeability) in the donor buffer, typically containing a small percentage of DMSO.
-
Add the peptide/control solutions to the donor plate wells.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.
-
After incubation, separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Conclusion
The use of propargylated amino acids in combination with efficient macrocyclization chemistries provides a robust platform for the development of conformationally constrained peptides with enhanced drug-like properties. The protocols and data presented herein offer a comprehensive guide for researchers to design, synthesize, and characterize novel stapled peptides for therapeutic applications. Careful selection of the stapling strategy and thorough characterization of the resulting peptides are crucial for advancing these promising molecules towards clinical development.
References
- 1. explorationpub.com [explorationpub.com]
- 2. All-hydrocarbon stapled peptides as Synthetic Cell-Accessible Mini-Proteins. | Semantic Scholar [semanticscholar.org]
- 3. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Enhancing the Cell Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00231G [pubs.rsc.org]
- 9. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions with Fmoc-D-Ser(O-propargyl)-OH in SPPS.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Fmoc-D-Ser(O-propargyl)-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in SPPS?
A1: this compound is primarily used to incorporate a D-serine residue bearing a propargyl group into a peptide sequence. The terminal alkyne of the propargyl group serves as a chemical handle for post-synthetic modifications, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This allows for the site-specific conjugation of various molecules, such as fluorophores, carbohydrates, polyethylene glycol (PEG), or other peptides.
Q2: Is the O-propargyl group stable under standard Fmoc-SPPS conditions?
A2: Yes, the O-propargyl ether linkage is generally stable to the conditions used in standard Fmoc-SPPS. This includes repeated treatments with piperidine for Fmoc deprotection and the final cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails.
Q3: Are there any known common side reactions specifically associated with the O-propargyl group of serine during SPPS?
A3: Currently, there are no widely reported, common side reactions specifically attributed to the O-propargyl group of serine under standard Fmoc-SPPS conditions. The propargyl group is considered a stable and orthogonal protecting group for the hydroxyl function of serine that is carried through the synthesis for subsequent modification. However, researchers should be aware of potential, albeit less common, side reactions inherent to the chemical nature of alkynes and ethers.
Q4: Can the alkyne of the propargyl group react with any of the standard SPPS reagents?
A4: While the terminal alkyne is relatively inert during standard SPPS, theoretical reactions with certain reagents could occur, although these are not commonly observed. For instance, strong bases could potentially deprotonate the terminal alkyne. However, piperidine is generally not considered a strong enough base to cause significant deprotonation. Reactions with scavengers used in TFA cleavage cocktails, such as silanes or thiols, are not typically reported under these conditions.
Q5: How does the presence of this compound affect peptide purification?
A5: Peptides containing a propargylated serine residue can generally be purified using standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods. The hydrophobicity of the propargyl group may slightly alter the retention time of the peptide compared to its non-propargylated counterpart. Standard gradients of acetonitrile in water with 0.1% TFA are usually effective.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling of this compound | Steric hindrance from the propargyl group and the preceding amino acid. | - Extend the coupling time.- Use a more potent coupling reagent such as HATU or HCTU.- Double couple the amino acid. |
| Unexpected Mass Addition of +X Da | This is unlikely to be a common issue. However, potential adduction with scavengers or other reactive species in the cleavage cocktail could theoretically occur. | - Use a scavenger cocktail appropriate for the peptide sequence, minimizing highly reactive species if possible.- Analyze the peptide by mass spectrometry to identify the nature of the adduct. |
| Peptide Dimerization or Oligomerization | While not common in standard SPPS, terminal alkynes can undergo dimerization or oligomerization under certain catalytic conditions. This is highly unlikely without the presence of specific metal catalysts. | - Ensure all reagents and solvents are free from metal contamination.- If dimerization is observed, review the synthesis protocol for any non-standard reagents or conditions that might promote this. |
| Cleavage of the Propargyl Group | The propargyl ether bond is generally stable to TFA. However, prolonged exposure to very harsh acidic conditions could potentially lead to cleavage. | - Adhere to standard cleavage times (typically 2-4 hours).- For highly acid-sensitive sequences, consider milder cleavage conditions if compatible with other protecting groups. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA resin, 0.1 mmol scale) in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and then dichloromethane (DCM) (3x).
-
Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin with DMF (5x) and DCM (3x).
-
Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines. If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Incubate with occasional swirling for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification.
Visualizations
Caption: Workflow for the incorporation of this compound in SPPS.
Caption: Troubleshooting logic for issues with this compound in SPPS.
Technical Support Center: Optimizing Fmoc-D-Ser(O-propargyl)-OH Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low coupling efficiency of Fmoc-D-Ser(O-propargyl)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency of this compound can be a significant hurdle in the synthesis of peptides containing this non-canonical amino acid. The following guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Incomplete Coupling Detected by Monitoring Tests (e.g., Kaiser Test)
-
Possible Cause: The propargyl group on the serine side chain can cause steric hindrance, slowing down the coupling reaction. Standard coupling times may be insufficient for complete acylation.
-
Solution:
-
Extend Coupling Time: Double the standard coupling time and monitor the reaction progress.
-
Double Couple: After the initial coupling reaction, drain the vessel and add a fresh solution of the activated amino acid, coupling reagents, and base.
-
Optimize Coupling Reagents: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. (See Table 1 for a comparison).
-
Problem 2: Low Yield of the Desired Peptide After Cleavage
-
Possible Cause: In addition to incomplete coupling, peptide aggregation on the solid support can hinder reagent accessibility. The growing peptide chain containing the relatively hydrophobic propargyl group may be prone to aggregation.
-
Solution:
-
Incorporate Chaotropic Agents: Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions to disrupt secondary structures.
-
Use Aggregation-Disrupting Solvents: A mixture of DMF and NMP, or the addition of DMSO, can help to solvate the growing peptide chain more effectively.
-
Elevated Temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can improve reaction kinetics and disrupt aggregation. Caution is advised as elevated temperatures can increase the risk of side reactions like racemization.
-
Problem 3: Presence of Deletion Sequences Lacking D-Ser(O-propargyl)
-
Possible Cause: This is a direct consequence of failed coupling at the D-Ser(O-propargyl) position.
-
Solution: Implement the solutions from "Problem 1" and "Problem 2". A combination of a more potent coupling reagent and an extended reaction time is often the most effective strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
The primary reason for the low coupling efficiency of this compound is believed to be steric hindrance. The propargyl group, although linear, is in close proximity to the alpha-carbon and the reactive amine, which can impede the approach of the activated carboxyl group of the incoming amino acid.
Q2: Which coupling reagents are recommended for improving the efficiency of this compound coupling?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salt-based reagents such as HATU, HCTU, and HDMC, or phosphonium salt-based reagents like PyAOP and PyBOP, are often more effective than standard carbodiimide-based methods (e.g., DIC/HOBt).[1] These reagents form highly reactive activated esters that can overcome steric barriers more effectively.[2]
Q3: Can the choice of base influence the coupling efficiency?
Yes, the choice and amount of base can be critical. While a base like N,N-Diisopropylethylamine (DIPEA) is commonly used, for challenging couplings, a non-nucleophilic base such as 2,4,6-collidine may be advantageous to minimize potential side reactions.[3] It is also crucial to use the correct stoichiometry of the base, as an excess can lead to undesirable side reactions.
Q4: Are there any specific side reactions to be aware of when using this compound?
While the primary challenge is coupling efficiency, the propargyl group itself is generally stable under standard Fmoc-SPPS conditions. However, as with any serine derivative, O-acylation of the side chain by the activated incoming amino acid is a theoretical possibility, though less likely with the ether linkage. Standard precautions against common SPPS side reactions like aspartimide formation (if Asp is present in the sequence) should always be taken.
Q5: How can I monitor the coupling efficiency of this compound?
Standard qualitative tests like the Kaiser test (for primary amines) or the Chloranil test (for secondary amines, if applicable) can be used to check for the presence of unreacted free amines on the resin after the coupling step.[4] A negative test result indicates a complete or near-complete reaction. For quantitative assessment, a small aliquot of the resin can be cleaved, and the resulting peptide mixture analyzed by HPLC.
Data Presentation
Table 1: Qualitative Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |
| Carbodiimides | DIC/Oxyma, DCC/HOBt | Moderate | Low cost, simple byproducts.[1] | Can be less effective for sterically hindered couplings; risk of racemization.[3] |
| Uronium/Aminium Salts | HATU, HCTU, HBTU, TBTU | High | Fast reaction rates, effective for difficult couplings.[2] | More expensive; byproducts can sometimes be difficult to remove. |
| Phosphonium Salts | PyBOP, PyAOP | High | Very effective for hindered couplings, low racemization.[1] | Higher cost. |
| Immonium Salts | HDMC | High | Good solubility and high coupling efficiency.[1] | Less commonly used than uronium/phosphonium salts. |
Experimental Protocols
Protocol 1: Standard Coupling Protocol using HATU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in N,N-dimethylformamide (DMF) for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9 equivalents), and 2,4,6-collidine (6 equivalents) in DMF.
-
Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), continue coupling for another 1-2 hours or perform a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Double Coupling Protocol using DIC/Oxyma
-
First Coupling:
-
Swell the resin as described above.
-
In a separate vessel, dissolve this compound (3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the coupling mixture to the resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF (3x).
-
Second Coupling:
-
Repeat the preparation of the activated amino acid solution as in step 1.
-
Add the fresh coupling mixture to the resin and agitate for another 2 hours.
-
-
Monitoring and Washing: Perform a Kaiser test and wash the resin as described in Protocol 1.
Visualizations
Caption: Workflow for coupling this compound.
References
Preventing side reactions of the propargyl group during synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side reactions of the propargyl group during synthesis.
Frequently Asked Questions (FAQs)
Q1: My propargyl-containing compound is exhibiting unexpected reactivity. What are the common side reactions I should be aware of?
A1: The propargyl group contains a terminal alkyne, which is a highly versatile but reactive functional group. Three main types of side reactions can occur:
-
Reactions due to Acidity: The hydrogen atom on a terminal alkyne is significantly more acidic (pKa ≈ 25) than hydrogens in alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[1][2] Strong bases can deprotonate the alkyne to form a nucleophilic acetylide anion, which can participate in unintended subsequent reactions.[1][3]
-
Oxidative Coupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant (like air), terminal alkynes can undergo homocoupling to form symmetric 1,3-diynes.[4][5] This can lead to significant amounts of dimerized byproducts, sometimes accounting for up to 20% of the polymer produced in certain reactions like ATRP.[4][6]
-
Isomerization to Allenes: Under certain conditions, particularly with heat or the presence of specific catalysts, propargyl derivatives can rearrange to form isomeric allenes.[7][8][9] This transformation can compete with desired reaction pathways.
Q2: I'm observing significant amounts of a dimerized byproduct in my reaction mixture. What is happening and how can I prevent it?
A2: You are likely observing the result of Glaser coupling, an oxidative homodimerization of terminal alkynes.[5][10] This reaction is typically mediated by copper salts and an oxidant.
Prevention Strategies:
-
Protecting Groups: The most effective way to prevent Glaser coupling is to protect the terminal alkyne. A bulky group, such as a trialkylsilyl group (e.g., TMS, TIPS), replaces the acidic proton, sterically hindering the coupling reaction.[4] This requires an additional protection/deprotection sequence in your synthesis.[4]
-
Addition of Reducing Agents: If the coupling occurs during a copper-catalyzed reaction (like CuAAC "click" chemistry), adding an excess of a reducing agent can prevent the oxidation of the Cu(I) catalyst to the active Cu(II) species required for the Glaser mechanism.[4][6]
-
Low Temperature & Catalyst Removal: For reactions like ATRP, it has been shown that maintaining a low temperature (below -28 °C) after the reaction and before exposure to air, followed by the immediate removal of the copper catalyst, can completely prevent this side reaction.[4]
Q3: My reaction requires a strong base, but it is causing my starting material to decompose or form complex mixtures. How does the propargyl group's acidity cause this?
A3: The terminal alkyne's proton is acidic (pKa ≈ 25) and can be readily removed by strong bases like sodium amide (NaNH₂), alkyllithiums, or Grignard reagents to form an acetylide anion.[1][2][11] While this reactivity is useful for C-C bond formation (e.g., alkynylation of carbonyls), it can be problematic if unintended.[2][12]
Troubleshooting Steps:
-
Protect the Alkyne: If the acidic proton is not required for your desired transformation, protecting it is the best strategy. Silyl groups are stable to many basic conditions.[13][14]
-
Choose a Milder Base: If possible, use a base that is not strong enough to deprotonate the alkyne but will still facilitate the desired reaction.
-
Modify Reaction Order: If the acetylide is a required intermediate, ensure it is formed and consumed in a controlled manner, without the presence of other electrophiles it could react with undesirably.
Q4: How do I choose the most suitable protecting group for my terminal alkyne?
A4: The choice depends on the stability required during subsequent reaction steps and the conditions available for deprotection. Trialkylsilyl groups are the most common.[15] An ideal protecting group is easy to introduce, stable during desired transformations, and easy to remove under mild conditions.[13][14]
-
Trimethylsilyl (TMS): Very common, easy to introduce, and can be removed under very mild conditions (K₂CO₃/MeOH or fluoride sources).[15][16][17] However, it is the most labile of the common silyl groups and may not withstand strongly basic or acidic conditions or chromatography on silica gel.[18][19]
-
Triethylsilyl (TES) & tert-Butyldimethylsilyl (TBS): More stable than TMS. TBS is particularly robust and widely used for protecting alcohols, but also effective for alkynes.[19][20] Both are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[15]
-
Triisopropylsilyl (TIPS): A much bulkier and more robust group, offering greater stability to a wider range of conditions compared to TMS or TBS.[21] Deprotection also typically requires TBAF, often with heating.[15][21]
-
Diphenylphosphoryl (Ph₂P(O)): A highly polar protecting group that can simplify the purification and isolation of products, especially nonpolar aromatic acetylenes. It is stable under acidic conditions and can be removed with bases like MeMgBr or t-BuOK.[13]
Data Presentation
Table 1: Comparison of Common Silyl Protecting Groups for Terminal Alkynes
| Protecting Group | Abbreviation | Relative Stability | Common Deprotection Reagents | Key Features |
| Trimethylsilyl | TMS | Low | K₂CO₃ in MeOH; TBAF in THF.[15][16] | Very labile; useful when mild deprotection is critical.[18] |
| Triethylsilyl | TES | Moderate | TBAF in THF.[15] | More stable than TMS. |
| tert-Butyldimethylsilyl | TBS | High | TBAF in THF.[15][22] | Robust group, stable to many synthetic conditions. |
| Triisopropylsilyl | TIPS | Very High | TBAF in THF (often requires heat).[21] | Very stable due to steric bulk; used in multi-step synthesis. |
Table 2: Troubleshooting Guide for Propargyl Group Side Reactions
| Observed Problem | Probable Cause | Recommended Solution(s) |
| Dimer byproduct detected (mass is 2x starting material - 2H). | Glaser (Hay) Coupling.[4][5] | Protect the terminal alkyne with a silyl group (e.g., TMS, TIPS).[4] If using a Cu catalyst, add a reducing agent or work up at low temperature.[6] |
| Low yield or decomposition when using strong bases (e.g., n-BuLi, NaNH₂). | Deprotonation to form an unstable or reactive acetylide anion.[1][11] | Protect the alkyne prior to introducing the base. |
| Product shows spectral data consistent with an allene (C=C=C stretch in IR). | Propargyl-Allenyl Isomerization.[7][9] | Avoid high temperatures; choose catalysts that do not promote rearrangement.[7] |
| Loss of protecting group during purification or reaction. | Protecting group is too labile for the conditions. | Switch to a more robust protecting group (e.g., from TMS to TIPS).[21] |
Experimental Protocols
Protocol 1: General Procedure for Trimethylsilyl (TMS) Protection of a Terminal Alkyne
This protocol is a standard method for protecting the acidic proton of a terminal alkyne.
Materials:
-
Terminal alkyne substrate
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Triethylamine (Et₃N) or another suitable base (e.g., pyridine)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the terminal alkyne (1.0 eq.) in anhydrous THF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the solution, followed by the slow, dropwise addition of trimethylsilyl chloride (1.2 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC/MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TMS-protected alkyne.
Protocol 2: General Procedure for TBAF-Mediated Deprotection of a TMS-Alkyne
Tetrabutylammonium fluoride (TBAF) is the most common reagent for removing silyl protecting groups.[20][23]
Materials:
-
TMS-protected alkyne substrate
-
Anhydrous tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), typically a 1.0 M solution in THF
-
Diatomaceous earth (Celite®) (optional, for workup)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the TBAF solution (1.1 - 1.5 eq.) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.[22]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The crude residue can often be purified directly by flash column chromatography. For difficult workups where TBAF residues are problematic, an alternative is to dilute the reaction mixture with ether, wash extensively with water and brine, dry, and then concentrate before purification.[24]
Protocol 3: Mild Deprotection of a TMS-Alkyne using K₂CO₃ in Methanol
This method is exceptionally mild and useful for substrates that are sensitive to fluoride ions.[16][17]
Materials:
-
TMS-protected alkyne substrate
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Dissolve the TMS-alkyne (1.0 eq.) in methanol.[16]
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 eq.).[16]
-
Stir the mixture at room temperature under an inert atmosphere for 2-4 hours.[16] Monitor the reaction by TLC. For some substrates, the reaction may need to be stirred overnight.[17]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Dilute the residue with diethyl ether or another suitable solvent.
-
Wash the organic solution with water to remove any remaining salts, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the deprotected terminal alkyne, which can be further purified if necessary.
Visualizations
Caption: Troubleshooting decision tree for propargyl side reactions.
Caption: General workflow for using a protecting group in synthesis.
Caption: How a protecting group (PG) blocks Glaser coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isomerizations of Propargyl 3-Acylpropiolates via Reactive Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myers allene synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambeed [ambeed.com]
- 12. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 13. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 14. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 15. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. Substitute for TBAF in Desilylation of TMS - ECHEMI [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 20. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 21. redalyc.org [redalyc.org]
- 22. TBS Deprotection - TBAF [commonorganicchemistry.com]
- 23. nbinno.com [nbinno.com]
- 24. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing CuAAC reaction conditions for high yield bioconjugation.
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CuAAC reactions for high-yield bioconjugation.
Troubleshooting Guide
Encountering issues with your CuAAC reaction? This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst (Cu(I) oxidized to Cu(II)) | - Ensure fresh solutions of reducing agents like sodium ascorbate. Use a 3- to 10-fold excess of the reducing agent.[1] - Degas solutions to remove oxygen, which can oxidize the Cu(I) catalyst.[2][3] - Work under an inert atmosphere (e.g., nitrogen or argon) if possible.[4] |
| Poor accessibility of azide or alkyne groups | - For biomolecules that may fold and hide reactive groups, consider adding denaturants (e.g., DMSO) or increasing the reaction temperature.[3][5][6] | |
| Ineffective ligand | - Use a copper-chelating ligand like THPTA or TBTA to stabilize the Cu(I) catalyst and accelerate the reaction.[1][7] Ensure the correct ligand-to-copper ratio, typically 1:1 or 2:1.[5] | |
| Interference from buffer components | - Avoid buffers containing high concentrations of chelators (e.g., EDTA), strong bases, or thiols, which can interfere with the copper catalyst.[1][5] Iodide ions can also interfere with the reaction.[5][6] | |
| Biomolecule Degradation or Aggregation | Reactive oxygen species (ROS) generation | - The combination of Cu(II) and sodium ascorbate can produce ROS, which may damage sensitive biomolecules.[1] The use of a copper-chelating ligand like THPTA can help minimize this.[1][4] - Add aminoguanidine to the reaction mixture to act as a scavenger for reactive byproducts of ascorbate oxidation.[1][2][3] |
| Protein precipitation | - Aggregation can be minimized by adjusting the reaction pH, ionic strength, or temperature.[1] Adding excipients or limiting the reaction time can also be beneficial.[1] | |
| Side Reactions | Unwanted modification of amino acid residues | - Histidine, arginine, cysteine, and methionine residues are susceptible to oxidation.[1] Using a copper-chelating ligand and aminoguanidine can mitigate these side reactions.[1] |
| Reaction with cysteine residues | - Cyclooctyne compounds used in strain-promoted azide-alkyne cycloaddition (SPAAC) can react with reduced cysteine residues. Pre-incubation with iodoacetamide can block this side reaction.[1] | |
| Difficulty in Purification | Residual copper catalyst | - Residual copper can be toxic to cells and promote oxidative damage.[1] It can be removed using chelating agents like EDTA or through dialysis.[1][8] Copper-binding resins can be used for small molecules but may bind to biomolecules.[1][8] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper for a CuAAC bioconjugation reaction?
A1: Generally, copper concentrations between 50 and 100 µM are recommended for optimal results.[2][3] Higher concentrations may not necessarily increase the reaction rate and can lead to issues with protein precipitation and damage.[3]
Q2: Which copper source should I use, Cu(I) or Cu(II)?
A2: While Cu(I) is the active catalytic species, it is prone to oxidation.[1] Therefore, it is often more convenient to use a Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent like sodium ascorbate to generate Cu(I) in situ.[9]
Q3: What is the role of a ligand in the CuAAC reaction?
A3: Ligands such as THPTA and TBTA play a crucial role in stabilizing the active Cu(I) catalytic species, preventing its oxidation, and accelerating the reaction rate.[1][7] They also help to protect biomolecules from damage by reactive oxygen species.[1][4]
Q4: Can I perform the CuAAC reaction in aqueous buffers?
A4: Yes, the CuAAC reaction is highly versatile and can be performed in a variety of solvents, including aqueous buffers.[7][10] This makes it particularly well-suited for bioconjugation reactions.
Q5: How can I monitor the progress of my CuAAC reaction?
A5: The progress of the reaction can be monitored using various analytical techniques such as HPLC, mass spectrometry, or SDS-PAGE (for protein conjugations). A fluorogenic assay using a fluorogenic azide or alkyne can also be a convenient way to track the reaction in real-time.[5][6]
Experimental Protocols
Protocol 1: General Procedure for CuAAC Bioconjugation
This protocol provides a starting point for the conjugation of an azide-modified biomolecule with an alkyne-containing partner.
-
Prepare Stock Solutions:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS).
-
Alkyne-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).
-
Ligand (e.g., THPTA) solution (e.g., 50 mM in water).
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine solution (e.g., 100 mM in water).
-
-
Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, combine the following in order:
-
Biomolecule-azide solution to a final concentration of 10-100 µM.
-
Buffer to bring the volume to 432.5 µL.
-
10 µL of the alkyne-containing molecule stock solution (e.g., to achieve a 2-5 fold molar excess over the biomolecule).
-
A premixed solution of 2.5 µL of CuSO₄ stock and 5.0 µL of ligand stock.
-
25 µL of aminoguanidine stock solution.
-
25 µL of freshly prepared sodium ascorbate stock solution.
-
-
-
Incubation:
-
Gently mix the reaction by inverting the tube several times.
-
Incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C overnight if the biomolecule is not stable at room temperature for extended periods.
-
-
Purification:
-
Purify the bioconjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
-
Protocol 2: Optimization of CuAAC Reaction Conditions
To achieve the highest yield and minimize side reactions, it is often necessary to optimize the reaction conditions. This can be done by systematically varying key parameters.
-
Design of Experiments:
-
Set up a series of small-scale reactions varying one parameter at a time while keeping others constant. Key parameters to optimize include:
-
Copper concentration (e.g., 25 µM, 50 µM, 100 µM, 200 µM).
-
Ligand:Copper ratio (e.g., 1:1, 2:1, 5:1).
-
Sodium ascorbate concentration (e.g., 1 mM, 5 mM, 10 mM).
-
Reaction time (e.g., 30 min, 1 hr, 2 hr, 4 hr).
-
Temperature (e.g., 4°C, room temperature, 37°C).
-
-
-
Reaction and Analysis:
-
Perform the reactions as described in Protocol 1, using the varied parameters.
-
Analyze the reaction products using a quantitative method to determine the yield of the desired bioconjugate.
-
-
Data Interpretation:
-
Compare the results from the different conditions to identify the optimal set of parameters for your specific bioconjugation.
-
Visualizations
Caption: Troubleshooting logic for low-yield CuAAC reactions.
Caption: Workflow for optimizing CuAAC reaction conditions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. scispace.com [scispace.com]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. interchim.fr [interchim.fr]
Technical Support Center: HPLC Purification of Peptides with O-propargyl-D-serine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC purification of synthetic peptides containing the unnatural amino acid O-propargyl-D-serine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing O-propargyl-D-serine?
The incorporation of O-propargyl-D-serine into a peptide introduces several challenges for purification by reverse-phase HPLC (RP-HPLC). The propargyl group increases the hydrophobicity of the peptide, which can lead to issues such as poor solubility, aggregation, and strong retention on the stationary phase. These factors can result in poor peak shape, low recovery, and difficulty in separating the target peptide from closely related impurities generated during solid-phase peptide synthesis (SPPS)[1].
Q2: How does the O-propargyl group influence peptide retention in RP-HPLC?
The alkyne functional group in O-propargyl-D-serine adds significant non-polar character to the peptide. In RP-HPLC, where separation is based on hydrophobicity, this increased hydrophobicity will cause the peptide to interact more strongly with the non-polar stationary phase (e.g., C18)[1][2]. This results in longer retention times compared to a similar peptide without this modification. The challenge then becomes eluting the peptide without using excessively high concentrations of organic solvent, which can lead to precipitation or poor peak shape.
Q3: Which HPLC column is recommended for purifying peptides with O-propargyl-D-serine?
For hydrophobic peptides, such as those containing O-propargyl-D-serine, a standard C18 column is often a good starting point[1][3]. However, if the peptide is very strongly retained, switching to a stationary phase with a shorter alkyl chain, like C8 or C4, can be beneficial as it will reduce the hydrophobic interactions and allow for elution with a lower organic solvent concentration[4]. For larger peptides, a column with a wider pore size (e.g., 300 Å) is recommended to ensure the peptide can efficiently interact with the stationary phase[5][6].
Q4: How can I improve the resolution between my target peptide and closely eluting impurities?
Optimizing the separation of a target peptide from its impurities often requires a systematic approach to method development[7]. Here are several strategies to improve resolution:
-
Gradient Optimization: A shallower gradient (a smaller change in organic solvent concentration per unit of time) can increase the separation between peaks[7].
-
Temperature Control: Increasing the column temperature can improve peak shape and alter selectivity[5]. It is advisable to operate within the temperature limits of the column.
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent used in peptide purification[1][7]. Adjusting its concentration (typically between 0.05% and 0.1%) can affect selectivity and peak shape[6].
-
Alternative Solvents: In some cases, replacing acetonitrile with another organic solvent, such as isopropanol, can alter the selectivity of the separation for very hydrophobic peptides[5].
Q5: My peptide containing O-propargyl-D-serine has poor solubility. What are my options?
Poor solubility is a common issue with hydrophobic peptides. If the peptide does not dissolve well in the initial mobile phase conditions (high aqueous content), you can try dissolving the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the mobile phase for injection[4]. It is crucial to inject the smallest possible volume of this strong solvent to avoid distorting the peak shape at the beginning of the chromatogram[8].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Secondary interactions with the stationary phase.- Column overloading.- Mobile phase flow rate is too low. | - Ensure an appropriate concentration of an ion-pairing agent (e.g., 0.1% TFA) is used[6].- Reduce the amount of peptide injected onto the column.- Increase the mobile phase flow rate[9]. |
| Peak Tailing | - Presence of residual silanol groups on the silica-based column.- Co-elution with an impurity. | - Use a high-purity silica column.- Increase the concentration of the acidic modifier (e.g., TFA) to better mask the silanol groups[6].- Optimize the gradient to improve separation from the impurity[4]. |
| Poor Resolution | - Inappropriate mobile phase gradient.- Unsuitable stationary phase.- Column temperature is not optimized. | - Decrease the gradient slope (e.g., from a 1%/minute change to a 0.5%/minute change in organic solvent)[7].- Try a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size[4].- Adjust the column temperature; an increase can sometimes improve resolution[5]. |
| Peptide Elutes in the Void Volume | - The peptide is not retained on the column.- The sample is dissolved in a solvent that is too strong. | - Ensure you are using a reverse-phase column (e.g., C18).- If the peptide is unexpectedly polar, consider HILIC or ion-exchange chromatography[10].- Dissolve the sample in the initial mobile phase or a weaker solvent if possible[8]. |
| High Backpressure | - Clogged column frit.- Precipitation of the peptide on the column.- Blockage in the HPLC system. | - Filter all samples and mobile phases before use[11].- Use a guard column to protect the analytical column[12].- If the peptide has precipitated, try flushing the column with a strong solvent series. |
Experimental Protocols
General Protocol for RP-HPLC Purification of a Peptide with O-propargyl-D-serine
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small volume of DMSO, followed by dilution with Mobile Phase A[4].
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter[11].
-
-
HPLC System Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases to prevent bubble formation in the system.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes[9].
-
-
Chromatographic Method:
-
Column: A C18 reversed-phase column is a common starting point.
-
Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Detection: Monitor the elution at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond[1][2].
-
Gradient: Start with an analytical run to determine the retention time of the peptide. A typical scouting gradient is 5% to 95% B over 30 minutes. Based on the retention time, a shallower, optimized gradient can be developed for preparative purification[7].
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder[7].
-
Data Presentation
Table 1: Typical HPLC Column Specifications for Peptide Purification
| Parameter | Analytical Scale | Preparative Scale |
| Stationary Phase | C18, C8 | C18, C8 |
| Particle Size | 3 - 5 µm | 5 - 10 µm |
| Pore Size | 100 - 120 Å | 100 - 300 Å[5][6] |
| Column ID | 2.1 - 4.6 mm | 10 - 50 mm |
| Column Length | 50 - 250 mm | 150 - 250 mm |
Table 2: Example HPLC Gradients for a Hydrophobic Peptide
| Time (min) | % Mobile Phase B (Scouting Gradient) | % Mobile Phase B (Optimized Gradient) |
| 0 | 5 | 20 |
| 5 | 5 | 20 |
| 35 | 95 | 50 |
| 40 | 95 | 95 |
| 45 | 5 | 20 |
| 50 | 5 | 20 |
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 6. hplc.eu [hplc.eu]
- 7. peptide.com [peptide.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Addressing peptide aggregation issues during synthesis with hydrophobic residues.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation during the synthesis of sequences containing hydrophobic residues.
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is primarily caused by the formation of intermolecular hydrogen bonds between growing peptide chains.[1] This leads to the formation of stable secondary structures, most notably β-sheets.[2][3][4] Hydrophobic sequences are particularly prone to aggregation because the non-polar side chains tend to associate, driving the peptide chains closer together and facilitating hydrogen bond formation.[2][3] This aggregation can lead to poor solvation of the peptide-resin complex, resulting in incomplete coupling and deprotection reactions, ultimately leading to lower yields and purity.
Q2: Which amino acid sequences are considered "difficult" or prone to aggregation?
A2: "Difficult sequences" are those that have a high tendency to aggregate.[2] These typically include:
-
Sequences with a high content of hydrophobic amino acids such as Valine (Val), Leucine (Leu), Isoleucine (Ile), Phenylalanine (Phe), and Alanine (Ala).[2]
-
Sequences containing β-branched amino acids (Val, Ile, Thr).[2]
-
Sequences with repeating hydrophobic residues.
-
Glycine (Gly) in combination with hydrophobic residues is known to promote β-sheet packing.[2][3]
Q3: How can I monitor peptide aggregation during synthesis?
A3: Monitoring aggregation during synthesis is crucial for identifying problematic steps and implementing timely interventions. Common methods include:
-
Visual Inspection of the Resin: Resin shrinking or clumping is a physical indicator of on-resin aggregation.[1]
-
Kaiser Test: While useful for detecting free primary amines, the Kaiser test can give false negatives in cases of severe aggregation where the N-terminus is inaccessible.
-
Real-time UV Monitoring: In continuous flow synthesis, flattening and broadening of the Fmoc deprotection peak can indicate aggregation. An aggregation factor can be calculated from UV traces to quantify the extent of aggregation.[5]
-
FT-IR Spectroscopy: This technique can be used to determine the conformation of the resin-bound peptide and detect the formation of secondary structures like β-sheets.[6]
Troubleshooting Guide
Below are common issues encountered during the synthesis of hydrophobic peptides and recommended solutions.
| Problem | Potential Cause | Recommended Solution(s) |
| Low crude peptide yield and purity | Incomplete coupling and/or deprotection due to peptide aggregation. | 1. Incorporate "Structure-Breaking" Residues: Introduce pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (approximately every 6-7 residues) to disrupt secondary structure formation.[1][7] 2. Optimize Synthesis Solvents: Switch from DMF to NMP, or use solvent mixtures like a "magic mixture" (DCM/DMF/NMP 1:1:1) or add DMSO to improve solvation.[2][8] 3. Change the Solid Support: Use a lower loading resin or switch from a polystyrene-based resin to a more hydrophilic PEG-based resin (e.g., NovaPEG, TentaGel) to improve swelling and solvation.[1] |
| Failed or incomplete coupling reactions (negative or weak Kaiser test) | Steric hindrance at the N-terminus due to aggregation, preventing access for the incoming amino acid. | 1. Double Coupling: Repeat the coupling step to drive the reaction to completion. 2. Use Stronger Coupling Reagents: Employ more potent coupling reagents like HATU or HBTU. 3. Increase Reaction Temperature: Performing the coupling at a higher temperature can help disrupt aggregates. Microwave-assisted synthesis can be particularly effective.[1][9] |
| Incomplete Fmoc-deprotection | Aggregation preventing the piperidine solution from accessing the Fmoc group. | 1. Extended Deprotection Time: Increase the duration of the deprotection step. 2. Use a Stronger Base: Add DBU to the piperidine deprotection solution.[1] 3. Perform an Intermediate Acid Wash: Washing with a mild acid solution can sometimes disrupt aggregates.[10] |
| Crude peptide is insoluble after cleavage | The hydrophobic nature of the final peptide leads to poor solubility in standard purification solvents. | 1. Incorporate Solubilizing Tags: Synthesize the peptide with a C- or N-terminal hydrophilic tag (e.g., a poly-arginine or poly-lysine tag) that can be cleaved after purification.[3][9] 2. Use Organic Solvents for Dissolution: Attempt to dissolve the peptide in solvents like DMSO, DMF, or formic acid before diluting into the purification buffer. |
Key Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
Objective: To disrupt β-sheet formation and improve peptide chain solvation during SPPS.
Methodology:
-
Sequence Analysis: Identify a suitable position for a pseudoproline dipeptide within your sequence. They are typically inserted in place of a Ser or Thr residue.[11][12]
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide, where Xaa is the preceding amino acid in your sequence.
-
Coupling:
-
Swell the resin in the synthesis solvent (e.g., DMF or NMP).
-
Perform the Fmoc deprotection of the N-terminal amino acid on the resin.
-
Dissolve the pseudoproline dipeptide (typically a 5-fold excess) and a suitable coupling agent (e.g., HATU) in the synthesis solvent.
-
Add the activation mixture to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin thoroughly.
-
-
Synthesis Continuation: Continue with the standard SPPS cycles for the remaining amino acids.
-
Cleavage and Deprotection: The oxazolidine ring of the pseudoproline is stable to piperidine but is cleaved by TFA during the final cleavage and deprotection step, regenerating the native Ser or Thr residue.[4]
Protocol 2: Synthesis using Dmb/Hmb Backbone Protection
Objective: To prevent interchain hydrogen bonding by temporarily protecting a backbone amide nitrogen.
Methodology:
-
Residue Selection: Identify a Gly residue within a hydrophobic region or preceding an Asp residue to prevent aspartimide formation.[7]
-
Building Block: Use a pre-formed Fmoc-Aaa-(Dmb)Gly-OH dipeptide. This avoids the difficult acylation of the secondary amine on the resin.
-
Coupling:
-
Swell and deprotect the resin as in standard SPPS.
-
Couple the Fmoc-Aaa-(Dmb)Gly-OH dipeptide using a standard coupling protocol (e.g., with HATU/DIPEA).
-
Wash the resin.
-
-
Synthesis Continuation: Continue with the synthesis. The bulky Dmb group will disrupt secondary structure formation.
-
Cleavage and Deprotection: The Dmb group is labile to TFA and will be removed during the final cleavage step.[7] It is recommended to add a scavenger like triisopropylsilane (TIS) to the cleavage cocktail.
Visualizing Solutions
Below are diagrams illustrating key concepts and workflows for addressing peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. genscript.com [genscript.com]
- 4. Bot Detection [iris-biotech.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chempep.com [chempep.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
Troubleshooting incomplete Fmoc deprotection of sterically hindered amino acids.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete Fmoc deprotection of sterically hindered amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete Fmoc deprotection?
A1: Incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is often due to several factors. Steric hindrance from bulky amino acid side chains, such as those in Valine (Val), Threonine (Thr), and α-aminoisobutyric acid (Aib), can physically block the deprotection reagent from accessing the Fmoc group.[1] Additionally, as the peptide chain elongates, it can fold into secondary structures like β-sheets or aggregate on the solid support, further impeding reagent accessibility.[2] This is a sequence-dependent issue and can lead to slow or incomplete deprotection and subsequent coupling reactions.[2]
Q2: How can I detect incomplete Fmoc deprotection?
A2: The most common method for monitoring Fmoc deprotection is by UV spectroscopy. The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine that strongly absorbs UV light.[3] By collecting the deprotection solution and measuring its absorbance (typically around 301 nm), you can quantify the amount of Fmoc group removed. A lower-than-expected absorbance indicates incomplete deprotection. For more precise analysis, High-Performance Liquid Chromatography (HPLC) can be used to analyze a small, cleaved sample of the peptide-resin to identify the presence of any remaining Fmoc-protected peptide.
Q3: What is the standard protocol for Fmoc deprotection?
A3: The standard and most widely used method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4] A typical procedure involves two treatments of the peptide-resin: a short initial treatment (e.g., 2 minutes) followed by a longer treatment (e.g., 5-10 minutes).[3][4]
Troubleshooting Guide
Issue: Incomplete Deprotection of a Sterically Hindered Amino Acid
If you suspect incomplete Fmoc deprotection of a sterically hindered amino acid, consider the following troubleshooting steps, starting with the simplest and progressing to more advanced techniques.
1. Extend Deprotection Time
For sterically hindered residues, the standard deprotection time may be insufficient. Increasing the duration of the piperidine treatment can often resolve the issue.
-
Recommendation: Double the standard deprotection time. For example, if your standard protocol is 2 x 10 minutes, extend it to 2 x 20 minutes. For particularly difficult sequences, even longer times may be necessary.
2. Increase Deprotection Temperature
Elevating the reaction temperature can increase the kinetic energy of the molecules and overcome the energy barrier for deprotection, especially in cases of peptide aggregation.
-
Recommendation: Perform the deprotection step at an elevated temperature, for example, by using microwave heating. A deprotection step at 86°C for 2.5 minutes has been shown to be effective for difficult sequences.[1] Conventional heating to the same temperature can also achieve similar results.[1]
3. Utilize Alternative Deprotection Reagents
When standard piperidine treatment is ineffective, alternative, stronger bases can be employed.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate Fmoc removal.[5] It is particularly useful for sequences prone to aggregation.[5] However, DBU does not scavenge the released dibenzofulvene (DBF), which can lead to side reactions. Therefore, it is often used in combination with a scavenger like piperidine.[5]
-
4-Methylpiperidine (4-MP): 4-MP has been shown to be as efficient as piperidine for Fmoc deprotection and can be a direct substitute.[1] It is not a controlled substance, which can be an advantage in some laboratories.[6]
Quantitative Data on Deprotection Reagents
The following tables summarize available quantitative data on the efficiency of different deprotection reagents. Note that experimental conditions may vary between studies.
| Amino Acid | Deprotection Reagent | Concentration | Time for Complete Deprotection | Reference(s) |
| Fmoc-Val-OH | Piperidine | 20% in DMF | 9 minutes | [1] |
| Fmoc-Val-OH | Piperidine | 5% in DMF | 10.4 minutes | [1] |
| Deprotection Reagent | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |
| 20% Piperidine in DMF | 7 seconds | [7] |
| 5% Piperazine + 2% DBU in DMF | 4 seconds | [7] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture at room temperature for 2 minutes.[4]
-
Drain the deprotection solution.
-
Add a second portion of 20% piperidine in DMF.[4]
-
Agitate the mixture at room temperature for 5-10 minutes.[3][4]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: DBU/Piperidine Deprotection for Difficult Sequences
-
Prepare a deprotection solution of 2% (w/v) DBU and 2% (v/v) piperidine in DMF or NMP.[4]
-
Swell the peptide-resin in DMF or NMP.
-
Drain the solvent.
-
Add the DBU/piperidine deprotection reagent (approximately 10 mL per gram of resin).[5]
-
Agitate the mixture at room temperature for 30 minutes.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF or NMP.[5]
Caution: DBU can promote aspartimide formation in sequences containing aspartic acid (Asp).[5]
Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV Spectroscopy
-
After each deprotection step, collect the piperidine/DMF solution.
-
Dilute a small, known volume of the collected solution with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for the dibenzofulvene-piperidine adduct (typically around 301 nm).
-
Calculate the concentration of the adduct using its molar extinction coefficient (ε ≈ 7800 M⁻¹cm⁻¹).[1]
-
Relate the amount of adduct to the initial loading of the resin to determine the percentage of Fmoc group removed.
Protocol 4: HPLC Monitoring of a Test Cleavage
-
Take a small sample of the peptide-resin (5-10 mg).
-
Treat the sample with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the peptide in a suitable solvent (e.g., acetonitrile/water).
-
Analyze the sample by reverse-phase HPLC. The presence of a peak corresponding to the Fmoc-protected peptide indicates incomplete deprotection.
Visualizing Workflows and Logic
References
- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 2. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: O-propargyl Ether Linkage Stability in TFA Cleavage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the O-propargyl ether linkage when subjected to trifluoroacetic acid (TFA) cleavage cocktails. This resource addresses potential issues and offers practical advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: Is the O-propargyl ether linkage stable to standard TFA cleavage conditions used in solid-phase peptide synthesis (SPPS)?
Direct quantitative studies on the stability of the O-propargyl ether linkage in standard TFA cleavage cocktails are limited in publicly available literature. However, based on general principles of organic chemistry, primary alkyl ethers, such as a propargyl ether, are generally stable to strong acids like TFA at room temperature for the duration of a standard cleavage protocol (typically 2-4 hours). While harsh conditions can cleave ethers, the conditions for standard peptide cleavage are not typically designed for ether scission.
It is noteworthy that the related propargyloxycarbonyl (Poc) protecting group, a carbonate, is reported to be stable to TFA, suggesting the propargyl moiety itself is robust in this acidic environment. Nevertheless, empirical validation is strongly recommended for your specific peptide sequence and cleavage conditions.
Q2: What are the potential side reactions involving the O-propargyl ether during TFA cleavage?
While the ether linkage itself is expected to be largely stable, the terminal alkyne of the propargyl group could potentially undergo side reactions, although this is not commonly reported. Possible, though unlikely, side reactions could include:
-
Hydration of the alkyne: In the presence of water in the cleavage cocktail, the alkyne could be hydrated to form a methyl ketone.
-
Reaction with carbocations: Cationic species generated from the cleavage of other protecting groups (e.g., trityl, t-butyl) could potentially react with the electron-rich triple bond. The use of appropriate scavengers should minimize this risk.
Q3: How can I test the stability of the O-propargyl ether in my specific peptide?
A small-scale test cleavage is the most reliable method.
-
Synthesize a small amount of your peptide containing the O-propargyl ether.
-
Cleave the peptide from the resin using your intended TFA cleavage cocktail.
-
Analyze the crude peptide by mass spectrometry (e.g., LC-MS).
-
Look for the expected mass of the intact peptide. The presence of species with a mass corresponding to the peptide without the propargyl group would indicate instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of the propargyl group observed in mass spectrometry. | The O-propargyl ether linkage is unexpectedly labile under your specific cleavage conditions (e.g., extended cleavage time, elevated temperature). | • Reduce the cleavage time to the minimum required for complete removal of other protecting groups.• Perform the cleavage at a lower temperature (e.g., 4°C).• Consider using a milder TFA concentration if compatible with the removal of other protecting groups. |
| Unexpected modification of the propargyl group (e.g., +18 Da). | Hydration of the alkyne to a methyl ketone. | • Ensure anhydrous conditions as much as possible during cleavage, although most standard cocktails contain a small percentage of water.• This side reaction is generally minor, but if it is a significant issue, alternative protecting groups may be necessary. |
| Presence of adducts corresponding to scavengers or other protecting groups. | Reaction of carbocations with the alkyne. | • Ensure an adequate concentration of scavengers (e.g., triisopropylsilane (TIS), water) in your cleavage cocktail to effectively quench reactive cationic species. |
Data on Ether Protecting Group Stability in Acid
| Protecting Group | Structure | General Acid Stability | Cleavage Conditions |
| tert-Butyl (tBu) Ether | -O-C(CH₃)₃ | Very Labile | 10-50% TFA in DCM |
| Trityl (Trt) Ether | -O-C(Ph)₃ | Very Labile | 1-5% TFA in DCM |
| Benzyl (Bn) Ether | -O-CH₂-Ph | Stable to TFA | Stronger acids (e.g., HBr/AcOH, HF) |
| Methyl (Me) Ether | -O-CH₃ | Very Stable | Harsh conditions (e.g., BBr₃, HI) |
| O-propargyl Ether | -O-CH₂-C≡CH | Expected to be stable | Expected to require harsh conditions for cleavage |
Disclaimer: The stability of the O-propargyl ether is inferred and should be experimentally verified.
Experimental Protocols
Protocol 1: Standard TFA Cleavage for Peptides
This protocol is a general procedure for the cleavage of a peptide from a solid-phase resin and the simultaneous removal of most common acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin
-
TFA Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Wash the peptide-resin (100 mg) with DCM (3 x 5 mL) and dry under a stream of nitrogen.
-
Add the freshly prepared TFA cleavage cocktail (2 mL) to the resin.
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (0.5 mL) and then with DCM (2 x 1 mL).
-
Combine the filtrates and precipitate the peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (10 mL).
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the peptide pellet under vacuum.
-
Analyze the crude peptide by LC-MS to confirm the integrity of the O-propargyl ether.
Visualizations
Figure 1. General workflow for TFA cleavage and analysis of a peptide containing an O-propargyl ether.
Figure 2. Logical relationship for assessing O-propargyl ether stability during TFA cleavage.
Technical Support Center: Interpreting Mass Spectrometry Fragmentation of Propargylated Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the mass spectrometry fragmentation patterns of propargylated peptides.
Frequently Asked Questions (FAQs)
1. What is a propargylated peptide?
A propargylated peptide is a peptide that has been chemically modified to contain a propargyl group (-CH₂C≡CH). This modification is often introduced to enable "click chemistry," a highly efficient and specific reaction used to attach reporter tags, such as biotin or fluorescent dyes, for enrichment and visualization of target peptides and proteins.
2. Why is mass spectrometry used to analyze propargylated peptides?
Mass spectrometry (MS) is a powerful analytical technique used to identify and characterize molecules based on their mass-to-charge ratio (m/z). In proteomics, tandem mass spectrometry (MS/MS) is employed to determine the amino acid sequence of peptides. For propargylated peptides, MS and MS/MS are crucial for confirming the success of the modification, identifying the specific site of propargylation within the peptide sequence, and characterizing the fragmentation behavior of the modified peptide.
3. What are the typical fragmentation patterns observed for peptides in a mass spectrometer?
In collision-induced dissociation (CID), the most common fragmentation method, peptides typically fragment along the peptide backbone, generating b- and y-type ions.[1] The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for sequence determination.
4. How does propargylation affect the fragmentation of a peptide?
The introduction of a propargyl group can alter the fragmentation pattern of a peptide. While the characteristic b- and y-ion series are still generally observed, the presence of the modification can lead to:
-
Characteristic Neutral Losses: The propargyl group itself or fragments of the modified amino acid side chain can be lost as neutral molecules during fragmentation.
-
Signature Fragment Ions: The modification can produce unique fragment ions that are indicative of its presence.
-
Changes in Fragment Ion Intensities: The stability of the propargyl group and its influence on charge distribution can alter the relative abundance of different b- and y-ions compared to the unmodified peptide.
5. What is a "neutral loss" in mass spectrometry?
A neutral loss is the loss of an uncharged molecule from the precursor ion during fragmentation.[2][3] This results in a fragment ion with a lower mass. The mass difference between the precursor ion and the fragment ion corresponds to the mass of the neutral molecule that was lost. Identifying characteristic neutral losses can provide valuable information about the presence of specific modifications. For instance, phosphopeptides are known to exhibit a neutral loss of phosphoric acid (98 Da).[3][4]
Troubleshooting Guides
This section addresses specific issues that users may encounter during the mass spectrometric analysis of propargylated peptides.
Issue 1: Difficulty in Confirming Propargylation
Question: I have performed a propargylation reaction on my peptide, but I am unsure if the modification was successful based on the MS data. How can I confirm the presence of the propargyl group?
Answer:
-
Check for the Expected Mass Shift: The primary indicator of a successful propargylation is an increase in the mass of the peptide. The propargyl group (-CH₂C≡CH) has a monoisotopic mass of approximately 39.023 Da. You should observe a corresponding mass shift in your precursor ion in the MS1 spectrum.
-
Look for a Characteristic Neutral Loss of 39 Da: While not always the most prominent fragment, the loss of the entire propargyl group as a neutral molecule (C₃H₃) can be a diagnostic indicator. This would appear as a peak at m/z corresponding to [M+H-39]⁺ in the MS/MS spectrum.
-
Search for Signature Ions: Depending on the amino acid that has been propargylated, there may be specific immonium ions or other small fragment ions that are characteristic of the modification. For example, a propargylated lysine may produce a unique immonium ion.
-
Perform a Control Experiment: Analyze the unmodified peptide under the same LC-MS/MS conditions to compare its fragmentation pattern with the suspected propargylated peptide. The differences in the spectra can highlight the presence of the modification.
Issue 2: Ambiguous Fragmentation Spectra
Question: The MS/MS spectrum of my propargylated peptide is complex and difficult to interpret. The b- and y-ion series are incomplete or have low intensity.
Answer:
-
Optimize Collision Energy: The energy used to fragment the peptides (collision energy) can significantly impact the resulting spectrum. If the energy is too low, you may not see sufficient fragmentation. If it's too high, you may see excessive fragmentation into very small, uninformative ions. It is advisable to perform a collision energy optimization experiment for your specific modified peptide.
-
Consider Different Fragmentation Techniques: If CID is yielding poor quality spectra, consider using alternative fragmentation methods such as Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD). HCD can sometimes provide more complete fragmentation, while ETD is particularly useful for preserving labile modifications and can generate different fragment ion types (c- and z-ions) that may be more informative.
-
Manual Spectral Interpretation: Automated sequencing software may struggle with modified peptides. Manually inspect the spectrum for the expected mass differences between peaks corresponding to the b- and y-ion series. Remember to account for the mass of the propargylated amino acid residue when calculating the expected fragment masses.
-
Utilize Isotopic Labeling: If possible, using a heavy isotope-labeled propargylating reagent can help to distinguish fragments containing the modification from those that do not.
Issue 3: Low Signal Intensity or Poor Recovery
Question: I am having trouble detecting my propargylated peptide, or the signal intensity is very low.
Answer:
-
Optimize Sample Preparation: Propargylated peptides may have different solubility and chromatographic properties compared to their unmodified counterparts. Ensure your sample cleanup and desalting procedures are appropriate. Solid-phase extraction (SPE) with a suitable stationary phase can help to concentrate the sample and remove interfering substances.
-
Adjust Chromatographic Conditions: The hydrophobicity of the peptide will change upon propargylation. You may need to adjust the gradient of your liquid chromatography (LC) method to ensure the peptide is properly retained and eluted from the column. Experiment with different column chemistries and mobile phase modifiers.
-
Check for Adsorption: Peptides can adsorb to plasticware and column surfaces, leading to sample loss. Using low-binding tubes and adding a small amount of a carrier protein or a non-ionic surfactant to your sample can help to mitigate this issue.
-
Enrich for the Modified Peptide: If the propargylated peptide is in a complex mixture, consider using click chemistry to attach a biotin tag, followed by affinity purification using streptavidin beads. This will significantly enrich your sample for the peptide of interest.
Experimental Protocols
Protocol 1: General On-Bead Digestion of Affinity-Purified Propargylated Proteins
This protocol is suitable for samples where propargylated proteins have been enriched using affinity purification (e.g., biotin-streptavidin).
Materials:
-
Beads with captured propargylated protein
-
Wash Buffer: 50 mM Ammonium Bicarbonate (NH₄HCO₃)
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM NH₄HCO₃
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM NH₄HCO₃
-
Trypsin solution (MS-grade)
-
Quenching Solution: 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Wash the beads: Wash the beads with the captured protein three times with 1 mL of Wash Buffer to remove any non-specifically bound proteins and detergents.
-
Reduction: Resuspend the beads in 100 µL of Reduction Buffer and incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark at room temperature for 20 minutes.
-
Digestion: Add trypsin to the bead slurry at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with gentle shaking.
-
Peptide Elution: Centrifuge the beads and carefully collect the supernatant containing the digested peptides.
-
Acidification: Acidify the peptide solution by adding Quenching Solution to a final concentration of 0.1% TFA.
-
Desalting: Desalt the peptides using a C18 StageTip or a similar reversed-phase cleanup method prior to LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Propargylated Peptides
This is a general starting point for the analysis of propargylated peptides. Optimization will be required for specific peptides and instruments.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
LC Conditions:
-
Column: A reversed-phase column suitable for peptide separations (e.g., C18, 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is often beneficial for separating modified peptides. A typical starting point would be a 60-minute gradient from 2% to 40% Mobile Phase B.
-
Flow Rate: 200-300 nL/min.
MS Conditions:
-
Ionization Mode: Positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation Method: CID or HCD.
-
Collision Energy: Use a normalized collision energy of 25-30% as a starting point and optimize as needed.
-
Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.
Data Presentation
| Parameter | Unmodified Peptide | Propargylated Peptide |
| Precursor m/z | X | X + 39.023 |
| Charge State | +2 | +2 |
| Retention Time | Y min | Y ± Δ min |
| Key Fragment Ions | b- and y-ions | b- and y-ions, potential signature ions |
| Observed Neutral Losses | e.g., H₂O, NH₃ | e.g., H₂O, NH₃, 39.023 (C₃H₃) |
Visualizations
Caption: Experimental workflow for the analysis of propargylated peptides.
Caption: Fragmentation pathways of a propargylated peptide in MS/MS.
References
- 1. google.com [google.com]
- 2. Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02909C [pubs.rsc.org]
Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of synthetic peptides, with a special focus on those incorporating unnatural amino acids. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing the solubility of a peptide containing unnatural amino acids?
A1: The solubility of any peptide, including those with unnatural amino acids, is primarily determined by its physicochemical properties. Key factors include:
-
Amino Acid Composition: The hydrophobicity and hydrophilicity of the constituent amino acids, both natural and unnatural, are critical. A high proportion of hydrophobic residues will decrease aqueous solubility.[1]
-
Net Charge: The overall charge of the peptide at a given pH significantly influences its interaction with the solvent. Solubility is generally lowest at the isoelectric point (pI), where the net charge is zero.
-
Secondary Structure: The propensity of the peptide to form aggregates, such as β-sheets, can drastically reduce its solubility. The introduction of certain unnatural amino acids can either promote or disrupt these structures.
-
Size and Sequence: Longer peptides and those with repeating hydrophobic sequences are often more challenging to dissolve.[1]
-
Properties of Unnatural Amino Acids: The specific chemical nature of the unnatural amino acid (e.g., aromatic, aliphatic, charged, rigid) will directly impact the overall solubility of the peptide.
Q2: How can I predict the solubility of my peptide before synthesis?
A2: Predicting peptide solubility with high accuracy can be challenging, especially with the inclusion of unnatural amino acids. However, several computational tools and general guidelines can provide a good estimate:
-
Sequence-based Prediction Tools: Web-based tools like CamSol-PTM are specifically designed to predict the solubility of peptides containing post-translational modifications and unnatural amino acids.[2][3] These tools analyze the physicochemical properties of the amino acids in your sequence to provide a solubility score.
-
Hydrophobicity Calculation: Calculate the overall hydrophobicity of your peptide. A higher percentage of hydrophobic residues (natural and unnatural) suggests lower aqueous solubility.
-
Net Charge Calculation: Determine the theoretical net charge of your peptide at different pH values. This will help you identify a suitable pH range for dissolution where the peptide is charged.
Q3: My peptide containing a hydrophobic unnatural amino acid is insoluble in water. What should I do?
A3: This is a common issue. Here is a systematic approach to solubilize a hydrophobic peptide:
-
Start with a Small Amount: Always test the solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[4]
-
Use Organic Co-solvents: For peptides with over 50% hydrophobic residues, organic solvents are often necessary.[5][6]
-
Dimethyl Sulfoxide (DMSO): A common first choice. Dissolve the peptide in a minimal amount of pure DMSO, and then slowly add the aqueous buffer to the desired concentration.[7] Caution: DMSO can oxidize peptides containing cysteine or methionine. For these, consider using dimethylformamide (DMF).[4]
-
Dimethylformamide (DMF) or Acetonitrile (ACN): Good alternatives to DMSO, especially for peptides sensitive to oxidation.[5][6]
-
-
pH Adjustment: Even for hydrophobic peptides, adjusting the pH can sometimes improve solubility by ionizing acidic or basic groups on the natural or unnatural amino acids.
-
Denaturing Agents: As a last resort for highly aggregated peptides, you can use denaturing agents like 6 M guanidine hydrochloride or 8 M urea.[7] However, these are often incompatible with biological assays.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter when trying to dissolve your peptide containing unnatural amino acids.
| Problem | Possible Cause | Troubleshooting Steps |
| Peptide precipitates when adding aqueous buffer to the organic solvent stock. | The peptide has reached its solubility limit in the final solvent mixture. | 1. Reduce the final concentration: Your target concentration may be too high. 2. Slow down the addition: Add the aqueous buffer very slowly while vortexing to avoid localized high concentrations of the peptide.[7] 3. Increase the percentage of organic co-solvent: Be mindful of the tolerance of your downstream application to the organic solvent. |
| Peptide forms a gel-like substance in aqueous solution. | The peptide is forming intermolecular hydrogen bonds, leading to aggregation. This can be common in peptides with a high proportion of residues capable of hydrogen bonding.[6] | 1. Use a strong organic solvent: Try dissolving in DMSO or DMF first. 2. Incorporate chaotropic agents: Add 6M guanidine hydrochloride or 8M urea to disrupt hydrogen bonding.[7] 3. Sonication: Use a bath sonicator to break up the gel.[5] |
| Peptide is insoluble in all tested solvents. | The peptide may be extremely hydrophobic or have a very stable, insoluble aggregated structure. | 1. Consider resynthesis with modifications: If possible, incorporate solubilizing moieties such as PEGylation or add charged amino acids to the sequence. 2. Use strong acids: For very resistant peptides, a small amount of trifluoroacetic acid (TFA) or formic acid can be used for initial dissolution, followed by careful dilution. This is often not suitable for biological assays.[8] |
| Solubility varies between batches of the same peptide. | Differences in the lyophilization process or counter-ion composition (e.g., TFA) can affect solubility. | 1. Standardize your dissolution protocol: Use the same procedure for each batch. 2. Consider salt exchange: If TFA is suspected to be the issue, a salt exchange procedure can be performed. |
Experimental Protocols
Protocol 1: General Step-wise Solubilization of a Peptide with Unknown Solubility
-
Initial Assessment: Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.
-
Water First: Attempt to dissolve a small, known amount of the peptide in sterile, distilled water to a concentration of 1 mg/mL. Vortex briefly.
-
pH Adjustment (for charged peptides):
-
Acidic Peptides (Net Negative Charge): If insoluble in water, add a small amount of 0.1 M ammonium bicarbonate or a dilute basic solution (e.g., 1% ammonium hydroxide) dropwise while vortexing.[9]
-
Basic Peptides (Net Positive Charge): If insoluble in water, add a small amount of 10-25% acetic acid or 0.1% TFA dropwise while vortexing.[5]
-
-
Organic Solvents (for hydrophobic/neutral peptides):
-
If the peptide remains insoluble, take a fresh aliquot.
-
Add a minimal amount of pure DMSO (or DMF for Cys/Met containing peptides) to completely dissolve the peptide.
-
Slowly add the desired aqueous buffer to the peptide-organic solvent mixture with constant agitation. If precipitation occurs, you have exceeded the solubility limit.
-
-
Physical Dissolution Aids:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes.[5] Avoid probe sonicators as they can heat the sample.
-
Gentle Warming: Warm the sample to around 30-40°C. Be cautious as this can degrade some peptides.
-
-
Clarification: Once dissolved, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet any remaining particulates.[1] Carefully transfer the supernatant to a new tube.
Protocol 2: Solubility Testing with a Small Amount of Peptide
-
Weigh out approximately 1 mg of the lyophilized peptide.
-
Add 100 µL of sterile water. Vortex. If it dissolves, the solubility is at least 10 mg/mL.
-
If not soluble, add another 900 µL of water to make a 1 mg/mL suspension.
-
Aliquot 100 µL of this suspension into several tubes.
-
To each tube, test a different solubilization condition:
-
Tube 1: Add 1 µL of 10% acetic acid.
-
Tube 2: Add 1 µL of 1% ammonium hydroxide.
-
Tube 3: Add 50 µL of acetonitrile.
-
Tube 4: Add 50 µL of DMSO.
-
-
Vortex all tubes and visually inspect for clarity. This will give you an indication of the best solvent system to use for the rest of your peptide.
Data Presentation
The inclusion of unnatural amino acids can significantly alter the solubility of a peptide. The following table provides a qualitative summary of the expected impact of different classes of unnatural amino acids on aqueous solubility.
| Class of Unnatural Amino Acid | Example | Expected Impact on Aqueous Solubility | Rationale |
| Hydrophobic (Aliphatic/Aromatic) | Cyclohexylalanine (Cha), Naphthylalanine (Nal) | Decrease | Increases the overall hydrophobicity of the peptide. |
| Hydrophilic (Charged) | Aminoisobutyric acid (Aib) with a charged side chain | Increase | Adds a net charge at physiological pH, improving interaction with water. |
| β-Amino Acids | β-Alanine | Can increase or decrease | Depends on the side chain. Can alter backbone conformation, potentially disrupting aggregation-prone structures. |
| Pegylated Amino Acids | Amino acid conjugated to a PEG chain | Significant Increase | The hydrophilic PEG chain shields the hydrophobic peptide core. |
| D-Amino Acids | D-Leucine | Can indirectly increase | May disrupt the formation of ordered β-sheet aggregates that can lead to insolubility.[1] |
Visualizations
Logical Workflow for Peptide Solubilization
Caption: A step-by-step decision-making workflow for solubilizing peptides.
Impact of Unnatural Amino Acids on Solubility
Caption: How different classes of unnatural amino acids can influence peptide solubility.
References
- 1. jpt.com [jpt.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. scribd.com [scribd.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Fmoc-D-Ser(O-propargyl)-OH and Fmoc-L-Ser(O-propargyl)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery. The choice between D- and L-isomers of an amino acid can profoundly influence a peptide's therapeutic potential by altering its stability, conformation, and biological activity. This guide provides a direct comparison of Fmoc-D-Ser(O-propargyl)-OH and Fmoc-L-Ser(O-propargyl)-OH, two critical building blocks for synthesizing peptides with a propargyl handle for "click" chemistry. We present a data-driven analysis to inform the rational design of peptide therapeutics.
The Chiral Distinction: L-Serine vs. D-Serine
In nature, proteins and peptides are almost exclusively composed of L-amino acids. Consequently, proteases—the enzymes responsible for peptide degradation—are stereospecific for substrates containing L-amino acids.[1] Incorporating a D-amino acid, such as D-Serine, into a peptide sequence disrupts the natural stereochemistry, rendering the peptide resistant to cleavage by most endogenous proteases.[1][2][3] This fundamental difference is the primary driver for choosing one isomer over the other.
-
Fmoc-L-Ser(O-propargyl)-OH : Used to synthesize peptides that mimic natural sequences. The resulting peptides are generally susceptible to rapid enzymatic degradation.
-
This compound : Used to enhance the proteolytic stability of a peptide, thereby increasing its in vivo half-life and bioavailability.[3][4][5][6]
The decision to use an L- or D-amino acid is a critical step in peptide drug design, balancing the need for biological activity with the requirement for metabolic stability.
Caption: Decision workflow for selecting L- vs. D-Serine isomers.
Impact on Peptide Performance: Stability and Activity
The substitution of an L-amino acid with its D-enantiomer is a well-established strategy to overcome the inherent instability of peptide drugs.[2][3]
Proteolytic Stability
Peptides composed entirely of L-amino acids are often rapidly degraded by proteases found in serum and tissues.[3][4] Replacing a key L-amino acid with a D-isomer can dramatically increase the peptide's half-life. Studies have consistently shown that peptides containing D-amino acids exhibit high stability against enzymes like trypsin and are more resilient in fetal calf serum (FCS) and human plasma.[4][5]
For instance, a study on a cell-penetrating peptide (CPP) analog of TAT demonstrated this effect clearly. The L-amino acid version was degraded by trypsin within minutes, while the D-amino acid version remained stable.[3] Similarly, substituting L-Lys and L-Arg residues with their D-counterparts in an antimicrobial peptide resulted in a derivative (DP06) with exceptional stability in human plasma, where over 60% of the peptide remained intact after 24 hours.[5]
| Peptide Modification | Protease/Medium | Half-Life / % Remaining | Reference |
| L-Amino Acid Peptide | Trypsin | Degraded within minutes | [3] |
| D-Amino Acid Peptide | Trypsin | Stable | [3] |
| L-Amino Acid Peptide | Human Plasma | < 10% remaining after 8h | [5] |
| D-Amino Acid Substituted | Human Plasma | > 90% remaining after 8h | [5] |
| Glycine-containing Peptide | Serum | ~25% remaining after 24h | [7] |
| D-Serine Substituted Peptide | Serum | 100% remaining after 24h | [7] |
Biological Activity
While enhancing stability, altering stereochemistry can also impact biological activity. The precise 3D conformation of a peptide is often crucial for its interaction with a target receptor or enzyme.
-
Potential for Reduced Activity : If the L-conformation is essential for binding, substitution with a D-amino acid can decrease or abolish activity.
-
Potential for Maintained or Increased Activity : In many cases, especially with membrane-active peptides that do not rely on chiral receptors, activity is maintained.[8][9] Furthermore, strategic substitution can lock a peptide into a more favorable conformation. In one study, replacing a glycine residue with D-serine in a bicyclic peptide inhibitor not only increased stability fourfold but also improved its inhibitory activity by 1.75-fold.[7]
The position of the substitution is critical. D-amino acid substitutions at the N- or C-terminus often preserve the secondary structure (e.g., alpha-helix) and activity, whereas substitutions in the middle of a sequence can disrupt these structures and lead to a loss of function.[8][9]
Experimental Protocols
To evaluate the impact of D- versus L-Serine substitution, two key experiments are typically performed: a proteolytic stability assay and an in vitro biological activity assay.
Caption: Experimental workflow for comparing L- and D-isomer peptides.
Protocol 1: Comparative Proteolytic Stability Assay
Objective: To determine the half-life of peptides containing L-Ser(OPr) versus D-Ser(OPr) in the presence of proteases (e.g., in human serum or a purified enzyme like trypsin).
Methodology:
-
Peptide Preparation: Dissolve the purified L- and D-peptides in a suitable buffer (e.g., PBS) to a final concentration of 1 mg/mL.
-
Incubation: Add the peptide solution to either fresh human serum or a solution of trypsin (e.g., 10 µg/mL) to achieve a final peptide concentration of 100 µg/mL. An aliquot is immediately taken (t=0) and quenched.
-
Time Course: Incubate the mixture at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 24h), withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the enzymatic degradation in the aliquots by adding an equal volume of a quenching solution, such as 10% trifluoroacetic acid (TFA) or by heating.
-
Analysis:
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 214 nm).
-
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time. The half-life (t½) is the time required for 50% of the peptide to be degraded.
Protocol 2: In Vitro Biological Activity Assay (Example: Competitive Binding)
Objective: To compare the binding affinity (e.g., IC50) of the L- and D-peptides to a target receptor.
Methodology:
-
Reagents: Prepare solutions of the target receptor, a known radiolabeled or fluorescently-labeled ligand, and serial dilutions of the L- and D-peptides.
-
Assay Plate Preparation: In a microtiter plate, add the receptor preparation, the labeled ligand (at a constant concentration), and varying concentrations of the unlabeled competitor peptides (the L- and D-isomers).
-
Incubation: Incubate the plate for a specified time at a controlled temperature (e.g., room temperature for 1 hour) to allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound from the unbound labeled ligand. This can be achieved by filtration through a membrane that retains the receptor-ligand complex, followed by washing.
-
Detection: Quantify the amount of bound labeled ligand for each well using a suitable detector (e.g., scintillation counter for radiolabels, fluorescence plate reader for fluorophores).
-
Data Analysis:
-
Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration (log scale).
-
Fit the data to a sigmoidal dose-response curve using non-linear regression.
-
The IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand, is determined from the curve. A lower IC50 value indicates higher binding affinity.
-
Conclusion
The choice between this compound and Fmoc-L-Ser(O-propargyl)-OH is a critical decision in peptide design that hinges on the desired therapeutic properties.
-
Fmoc-L-Ser(O-propargyl)-OH is the choice for mimicking natural peptide sequences where the native conformation is paramount for activity and proteolytic instability is not a primary concern or is otherwise managed.
-
This compound is an indispensable tool for enhancing drug-like properties. Its incorporation is a proven strategy to significantly increase a peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. While this substitution can alter biological activity, strategic placement can lead to peptides with both superior stability and potent efficacy.
Ultimately, the empirical evaluation of both isomers using the experimental protocols outlined above is the most effective approach to identifying a lead peptide candidate with the optimal balance of stability and activity for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An l- to d-Amino Acid Conversion in an Endosomolytic Analog of the Cell-penetrating Peptide TAT Influences Proteolytic Stability, Endocytic Uptake, and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 6. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Bioorthogonal Handles for Site-Specific Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug development, diagnostics, and proteomics, the ability to achieve site-specific modification is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the precise chemical modification of peptides in complex biological environments without interfering with native biochemical processes. While traditional methods have their merits, a new generation of alternative bioorthogonal handles offers significant advantages in terms of reaction kinetics, stability, and ease of use.
This guide provides an objective comparison of three prominent classes of alternative bioorthogonal handles: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and Photo-Click Chemistry. We present a summary of their performance based on experimental data, detailed experimental protocols for their implementation, and visual workflows to guide your research.
Quantitative Performance Comparison
The choice of a bioorthogonal handle is often dictated by the specific requirements of the application, such as the need for rapid kinetics in live-cell imaging or enhanced stability for long-term studies. The following table summarizes key quantitative data for the discussed bioorthogonal reactions to facilitate an informed decision.
| Bioorthogonal Reaction | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-Cyclooctene (TCO) | 1 - 1 x 10⁶[1] | Exceptionally fast kinetics, catalyst-free, highly selective. | Potential for instability of some tetrazine derivatives in certain biological media.[2] |
| Tetrazine + Bicyclononyne (BCN) | ~0.1 | Slower kinetics than TCO, offering more control in certain applications. | Slower reaction rates may not be suitable for all applications. | |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azide + Dibenzocyclooctyne (DBCO) | ~1.0 | Copper-free, highly bioorthogonal, good stability of reactants. | Slower kinetics compared to the fastest IEDDA reactions. |
| Azide + Bicyclononyne (BCN) | ~0.1 - 1.0 | Good balance of reactivity and stability. | ||
| Azide + Difluorinated Cyclooctyne (DIFO) | >1.0 | Faster kinetics than DBCO and BCN. | Synthesis of DIFO can be more complex. | |
| Photo-Click Chemistry | Diazirine + Target Peptide | N/A (light-activated) | High spatiotemporal control, can be initiated on demand with light. | Requires UV irradiation which can potentially damage cells; reaction efficiency can be variable. |
Experimental Protocols
Below are detailed methodologies for the key experiments involving the site-specific modification of peptides using these alternative bioorthogonal handles.
Protocol 1: Inverse-Electron-Demand Diels-Alder (IEDDA) Ligation of a Peptide with a trans-Cyclooctene (TCO) Handle
This protocol describes the labeling of a peptide containing a TCO moiety with a tetrazine-functionalized molecule (e.g., a fluorescent dye).
Materials:
-
TCO-functionalized peptide
-
Tetrazine-functionalized molecule (e.g., Tetrazine-PEG-Fluorophore)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (if necessary to dissolve reactants)
-
HPLC for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the TCO-functionalized peptide in PBS buffer (pH 7.4) to a final concentration of 1-5 mg/mL.[3]
-
Reagent Preparation: Prepare a stock solution of the tetrazine-functionalized molecule in DMSO or PBS.
-
Ligation Reaction: Add 1.1 to 1.5 molar equivalents of the tetrazine-functionalized molecule to the TCO-peptide solution.[3]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[3] The reaction progress can be monitored by the disappearance of the characteristic tetrazine absorbance at ~520 nm.[1] For radiolabeling applications with certain derivatives, heating at 60°C for 10-20 minutes in an aqueous solution may be required to ensure complete conversion of intermediates to the stable pyridazine product.[4][5]
-
Purification: Purify the labeled peptide using reverse-phase HPLC to remove excess reagents.
-
Analysis: Confirm the successful conjugation and purity of the final product by mass spectrometry and HPLC analysis.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) for Peptide Conjugation
This protocol outlines the conjugation of an azide-containing peptide with a cyclooctyne-derivatized molecule (e.g., DBCO-PEG-Biotin).
Materials:
-
Azide-functionalized peptide
-
DBCO-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 7.0-7.4)
-
HPLC for purification and analysis
Procedure:
-
Peptide Preparation: Dissolve the azide-functionalized peptide in the reaction buffer to a desired concentration (e.g., 10 µM).[6]
-
Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent (e.g., water or DMSO).
-
Ligation Reaction: Add the DBCO-functionalized molecule to the peptide solution. A slight molar excess (e.g., 1.5-2 equivalents) of the DBCO reagent is often used.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactants and their concentrations.[6]
-
Purification: Purify the conjugated peptide using an appropriate method, such as size-exclusion chromatography or reverse-phase HPLC, to remove unreacted starting materials.
-
Analysis: Characterize the final product by mass spectrometry to confirm the covalent linkage and by HPLC to assess purity.
Protocol 3: Photo-Click Chemistry using a Diazirine-Based Handle
This protocol describes the photo-crosslinking of a diazirine-containing small molecule to a target peptide, followed by click chemistry for reporter tag installation.
Materials:
-
Target peptide
-
Diazirine- and alkyne-containing photo-affinity probe
-
UV irradiation source (e.g., 350-365 nm lamp)
-
Azide-functionalized reporter (e.g., Azide-Fluorophore)
-
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (Copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA) or a copper-free click chemistry reagent (e.g., DBCO-fluorophore).
-
SDS-PAGE and in-gel fluorescence scanning or mass spectrometry for analysis.
Procedure:
-
Incubation: Incubate the target peptide with the diazirine-alkyne probe in a suitable buffer.
-
UV Irradiation: Irradiate the sample with UV light (typically 350-365 nm) for a specified time (e.g., 1-30 minutes) on ice or at 4°C to activate the diazirine and form a covalent bond with the peptide.[5][7]
-
Click Reaction (CuAAC): To the photo-crosslinked peptide, add the azide-functionalized reporter, copper(II) sulfate, a reducing agent, and a copper ligand. Incubate at room temperature for 1 hour.
-
Analysis by In-Gel Fluorescence: Quench the reaction and analyze the sample by SDS-PAGE. Visualize the labeled peptide using a fluorescence gel scanner.
-
Analysis by Mass Spectrometry: For identification of the modification site, the labeled peptide can be digested with a protease (e.g., trypsin) and analyzed by LC-MS/MS.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate common experimental workflows and a signaling pathway that can be investigated using these bioorthogonal handles.
Caption: Workflow for fluorescent labeling of peptides.
Caption: Workflow for mass spectrometry-based analysis.
Caption: GPCR signaling pathway investigation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming O-propargyl-D-serine Incorporation: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid (UAA) incorporation into proteins is a critical step in generating novel biologics, probes, and therapeutic agents. O-propargyl-D-serine, with its bioorthogonal alkyne handle, is a valuable UAA for site-specific protein modification via click chemistry. This guide provides a detailed comparison of two primary analytical techniques for confirming its successful incorporation: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This guide presents a head-to-head comparison of NMR and MS, offering insights into their respective strengths and weaknesses in this application. Detailed experimental protocols are provided to enable researchers to make informed decisions about which technique, or combination of techniques, is best suited for their experimental needs.
At a Glance: NMR vs. Mass Spectrometry for UAA Incorporation Analysis
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Structural confirmation, atomic-level detail, dynamic information | Confirmation of mass, identification of post-translational modifications |
| Sensitivity | Lower (typically requires mg of sample) | Higher (can detect in the fmol to pmol range) |
| Resolution | Atomic resolution | Can resolve isotopes and small mass differences |
| Sample Preparation | Non-destructive, requires sample in solution | Destructive, often requires enzymatic digestion |
| Experiment Time | Can be lengthy (hours to days) | Relatively fast (minutes to hours) |
| Data Analysis | Can be complex, requires expertise in spectral interpretation | Relatively straightforward for mass confirmation |
| Cost | High initial instrument cost and maintenance | Lower initial instrument cost, but consumables can be expensive |
NMR Analysis for O-propargyl-D-serine Incorporation
NMR spectroscopy offers unparalleled insight into the chemical environment of the incorporated UAA, providing definitive structural confirmation. The key is to identify the unique signals from the propargyl group.
Characteristic NMR Signals for O-propargyl-D-serine
Table of Estimated ¹H and ¹³C Chemical Shifts for O-propargyl-D-serine:
| Group | Atom | Estimated Chemical Shift (ppm) | Notes |
| Propargyl | Alkyne-CH | ~2.5 | A sharp singlet, highly characteristic. |
| Propargyl | -O-CH₂- | ~4.2 | A doublet, coupled to the alkyne proton. |
| Propargyl | Alkyne-C | ~80 | |
| Propargyl | -O-CH₂-C | ~75 | |
| Serine Backbone | α-CH | ~3.9 | |
| Serine Backbone | β-CH₂ | ~3.8 | |
| Serine Backbone | C=O | ~172 |
Note: These are estimated values and can vary depending on the solvent, pH, and surrounding residues in a peptide.
Experimental Protocol: 2D ¹H-¹³C HSQC NMR
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful 2D NMR technique that correlates the chemical shifts of protons with their directly attached carbons. This is particularly useful for identifying the unique signals of O-propargyl-D-serine within a complex peptide or protein spectrum.
Sample Preparation:
-
Express and purify the protein of interest with site-specific incorporation of O-propargyl-D-serine. For enhanced sensitivity, isotopic labeling (e.g., with ¹⁵N and/or ¹³C) is recommended, though not strictly necessary for observing the propargyl group.
-
Prepare the NMR sample by dissolving the purified protein in a suitable buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 5-10% D₂O for the deuterium lock.
-
The final protein concentration should be as high as possible, typically in the range of 0.1 to 1 mM.
NMR Data Acquisition:
-
Acquire a standard 2D ¹H-¹³C HSQC spectrum on an NMR spectrometer (e.g., 600 MHz or higher for better resolution).
-
Typical parameters include:
-
Spectral width in the ¹H dimension: 12-16 ppm
-
Spectral width in the ¹³C dimension: 80-100 ppm (to cover the aliphatic and propargyl carbon regions)
-
Number of scans: 16-64 (depending on sample concentration)
-
Temperature: 298 K (25 °C)
-
Data Analysis:
-
Process the 2D HSQC spectrum using appropriate software (e.g., TopSpin, NMRPipe).
-
Look for a cross-peak corresponding to the propargyl -O-CH₂- group. This should appear at approximately 4.2 ppm in the ¹H dimension and 75 ppm in the ¹³C dimension.
-
The presence of this unique cross-peak, which is absent in the wild-type protein spectrum, provides strong evidence for the successful incorporation of O-propargyl-D-serine.
Mass Spectrometry Analysis for O-propargyl-D-serine Incorporation
Mass spectrometry is a highly sensitive technique that confirms the incorporation of a UAA by detecting the mass difference it introduces into the protein or its constituent peptides.
Experimental Protocol: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for confirming UAA incorporation. This involves digesting the protein into smaller peptides, separating them by liquid chromatography, and then analyzing their mass and fragmentation patterns.
Sample Preparation:
-
Excise the protein band from an SDS-PAGE gel or use a purified protein solution.
-
Perform an in-solution or in-gel tryptic digest to break the protein into smaller peptides.
-
Extract and desalt the peptides using a C18 ZipTip or equivalent.
LC-MS/MS Data Acquisition:
-
Inject the peptide mixture onto a reverse-phase HPLC column coupled to an electrospray ionization (ESI) mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full MS scan are selected for fragmentation (MS/MS).
Data Analysis:
-
Search the acquired MS/MS data against a protein sequence database that includes the sequence of the target protein with the O-propargyl-D-serine modification.
-
The mass of O-propargyl-D-serine (C₆H₉NO₃) is 143.058 g/mol , while the mass of serine (C₃H₇NO₃) is 105.042 g/mol . Therefore, the incorporation of O-propargyl-D-serine in place of serine will result in a mass increase of 38.016 Da for the corresponding peptide.
-
The identification of a peptide with this specific mass shift, along with a fragmentation pattern consistent with the modified sequence, confirms the incorporation of O-propargyl-D-serine.
Workflow and Application: Site-Specific Protein Labeling via Click Chemistry
The incorporation of O-propargyl-D-serine is often the first step in a larger experimental workflow, such as site-specific protein labeling using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
Figure 1. Experimental workflow for site-specific protein labeling.
This workflow begins with the genetic encoding of O-propargyl-D-serine at a specific site in a target protein. After expression and purification, the successful incorporation is confirmed using NMR and/or mass spectrometry. The purified protein, now containing a bioorthogonal alkyne handle, can then be specifically labeled with a molecule of interest (e.g., a fluorophore, a drug molecule, or a biotin tag) that has a corresponding azide group, via a click chemistry reaction.
Logical Relationship of Analytical Techniques
The choice between NMR and mass spectrometry, or the decision to use both, depends on the specific requirements of the research question.
Figure 2. Decision tree for selecting an analytical method.
As illustrated, mass spectrometry is the method of choice when sample amounts are limited and high sensitivity is required for simple mass confirmation. NMR spectroscopy, on the other hand, is indispensable when detailed structural information is necessary to ensure the integrity of the incorporated amino acid and the surrounding protein structure. For the most rigorous characterization, a combination of both techniques is often employed.
Mass Spectrometry Validation of Peptides Containing Fmoc-D-Ser(O-propargyl)-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise characterization of synthetic peptides is paramount. This guide provides a comparative analysis of the mass spectrometry validation of peptides incorporating the clickable amino acid analogue, Fmoc-D-Ser(O-propargyl)-OH, alongside other common alkynyl amino acid building blocks. Experimental data and detailed protocols are presented to aid in the selection and validation of these critical components in peptide synthesis and downstream applications.
The incorporation of non-canonical amino acids, such as those bearing bioorthogonal handles like the propargyl group, has become a cornerstone of modern peptide and protein chemistry. These modifications enable a host of applications, including peptide cyclization, PEGylation, and the attachment of fluorescent labels or drug conjugates via "click chemistry."[1][2] this compound is one such building block that provides a strategic position for these modifications. Its validation by mass spectrometry is a critical quality control step to ensure the fidelity of the synthesized peptide.
Comparative Mass Spectrometry Analysis
The successful incorporation and integrity of this compound and its alternatives, such as Fmoc-L-propargylglycine (Fmoc-Pra-OH) and Fmoc-L-homopropargylglycine (Fmoc-Hpg-OH), are readily confirmed by mass spectrometry. The primary validation is achieved through the determination of the peptide's molecular weight by MS1 analysis, followed by sequence verification and localization of the modification via MS/MS fragmentation.
While all three amino acids introduce a similar propargyl group, subtle differences in their structure can influence fragmentation patterns and chromatographic behavior.
| Building Block | Structure | Key Mass Spec Validation Parameters | Common Applications |
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-propargyl-D-serine | - Accurate mass confirmation of the final peptide. - MS/MS fragmentation showing characteristic b- and y-ions, with the mass of the propargylated serine residue accounted for. | Introduction of a clickable handle for bioconjugation, labeling, and peptidomimetics design.[3][4] |
| Fmoc-L-propargylglycine (Fmoc-Pra-OH) | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-propargylglycine | - Verification of peptide mass. - Distinct fragmentation pattern in MS/MS to confirm incorporation. | Used as a building block in the synthesis of modified peptides to enhance biological activity or stability and in the development of novel therapeutics. |
| Fmoc-L-homopropargylglycine (Fmoc-Hpg-OH) | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-homopropargylglycine | - Confirmation of the correct molecular weight. - MS/MS data to verify the sequence and modification. | Valuable for synthesizing alkyne-containing peptides for bioconjugation via Copper-assisted Alkyne-Azide Cycloaddition (CuAAC).[5] |
Table 1: Comparison of Alkynyl Amino Acid Building Blocks
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating this compound or its alternatives is typically performed using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvent: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the coupling mixture to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and lyophilize to obtain the crude peptide powder.
Mass Spectrometry Analysis
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Agilent 1290 Infinity II LC with a 6545XT AdvanceBio LC/Q-TOF).
-
C18 reversed-phase column.
LC Method:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).
-
Data Analysis: The acquired data is processed to identify the molecular weight of the peptide and the fragmentation pattern is analyzed to confirm the amino acid sequence and the position of the propargyl modification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and validation of a peptide containing a clickable amino acid, followed by a click chemistry reaction for bioconjugation.
Caption: Workflow for peptide synthesis, validation, and bioconjugation.
Signaling Pathway Application
Peptides containing clickable residues are instrumental in studying various biological pathways. For instance, a propargylated peptide substrate can be used to identify and profile the activity of specific enzymes, such as kinases or proteases, within a complex biological sample.
The following diagram illustrates a general workflow for an activity-based protein profiling (ABPP) experiment using a clickable peptide probe.
Caption: Activity-based protein profiling workflow.
References
- 1. Highly Efficient Peptide-Based Click Chemistry for Proteomic Profiling of Nascent Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide
The accurate determination of enantiomeric purity is critical in pharmaceutical development, neuroscience, and food science, where the stereochemistry of amino acids can significantly impact biological activity, safety, and quality. D-amino acids, once considered rare in nature, are now recognized for their important physiological roles, such as D-serine acting as a co-agonist of the NMDA receptor in the brain.[1][2] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the enantioselective analysis of amino acids.[3] This guide provides a comparative overview of chiral HPLC methods for determining the enantiomeric purity of D-amino acids, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their application.
Comparison of Chiral HPLC Methods
The enantiomeric separation of D-amino acids by HPLC can be broadly categorized into two main approaches: direct and indirect methods. Direct methods employ a chiral stationary phase (CSP) to resolve the enantiomers, while indirect methods involve derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a conventional achiral stationary phase. The choice between these methods depends on factors such as the nature of the amino acid, the required sensitivity, and the availability of instrumentation.
A summary of the performance of different chiral HPLC methods for the separation of various D-amino acids is presented in Table 1. This table provides a direct comparison of key chromatographic parameters to assist in method selection.
Table 1: Comparison of Chiral HPLC Methods for D-Amino Acid Enantiomeric Purity Determination
| D-Amino Acid | Method Type | Chiral Selector/Reagent | Column | Mobile Phase | Detection | Resolution (Rs) | Analysis Time (min) | Reference |
| D-Serine | Direct | Crown Ether | ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | UV | 1.99 | < 10 | [1] |
| D-Glutamic Acid | Direct | Crown Ether | ChiroSil® SCA(-) (150 x 4.6 mm, 5 µm) | 84% MeOH / 16% H₂O, 5 mM HClO₄ | UV | 1.60 | < 10 | [1] |
| D-Serine | Indirect | Marfey's Reagent | Agilent Zorbax SB-C18 (150 x 4.6 mm, 3.5 µm) | Gradient: 10 mM Tris buffer (pH 3.0) and Methanol | UV | 6.81 | ~25 | [4][5] |
| D-Cycloserine | Indirect | o-phthalaldehyde/N-acetyl-L-cysteine | Zorbax SB Phenyl (250 x 4.6 mm, 5 µm) | 95:5 (v/v) 20 mM Na₂HPO₄ (pH 7) and Acetonitrile | UV (335 nm) | 2.1 | ~15 | [6] |
| Various | Direct | Teicoplanin | Astec CHIROBIOTIC T (250 x 4.6 mm, 5 µm) | Polar Ionic Mode (e.g., MeOH/H₂O with acid/base) | UV, MS | Analyte Dependent | Variable | [7][8] |
Experimental Workflows and Method Classification
The general workflow for determining the enantiomeric purity of D-amino acids using chiral HPLC is outlined below. The process differs slightly between the direct and indirect approaches, primarily in the sample preparation stage.
References
- 1. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Simple High Performance Liquid Chromatographic Method For Determination Of Enantiomer Of D-serine Api. [journalijar.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
D-Amino Acid Incorporation: A Key Strategy for Enhancing Peptide Stability
A comparative analysis of the enzymatic stability of peptides incorporating D-amino acids versus their natural L-amino acid counterparts reveals a significant advantage in proteolytic resistance for D-peptides. This enhanced stability is a critical factor in the development of peptide-based therapeutics, prolonging their half-life and bioavailability.
The fundamental difference in stability arises from the stereospecificity of proteases, the enzymes responsible for peptide degradation in biological systems. These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the exclusive building blocks of proteins in most living organisms.[1][2] The introduction of D-amino acids, the non-natural mirror images of L-amino acids, creates a steric hindrance that prevents proteases from effectively binding to and hydrolyzing the peptide backbone.[3][4][5] This inherent resistance to enzymatic degradation makes D-peptides and peptides containing D-amino acid substitutions highly attractive candidates for drug development.[1][6]
Quantitative Comparison of Enzymatic Stability
The following table summarizes experimental data from various studies, highlighting the superior stability of peptides containing D-amino acids when exposed to proteolytic enzymes or biological fluids like serum.
| Peptide Type | Enzyme/Condition | Time Point | Remaining Peptide (%) | Reference |
| L-Peptide | Trypsin | Not Specified | Susceptible to degradation | [6] |
| D-Peptide (partial substitution) | Trypsin | Not Specified | Highly stable | [6] |
| L-Peptide | Fetal Calf Serum (FCS) | Not Specified | Susceptible to degradation | [6] |
| D-Peptide (partial substitution) | Fetal Calf Serum (FCS) | Not Specified | Resistant to degradation | [6] |
| L-Peptide (Pep05) | Human Plasma | 8 hours | ~0% | [7] |
| D-Peptide (DP06) | Human Plasma | 8 hours | >90% | [7] |
| D-Peptide (DP06) | Human Plasma | 24 hours | >60% | [7] |
| L-GLP1 | Proteinase K | < 1 hour | 0% | [8] |
| D-GLP1 | Proteinase K | 6 hours | ~80% | [8] |
| L-PTH | Proteinase K | < 1 hour | 0% | [8] |
| D-PTH | Proteinase K | 6 hours | >85% | [8] |
Experimental Protocols for Assessing Peptide Stability
The evaluation of peptide stability against enzymatic degradation is a crucial step in preclinical development. A common and robust method involves incubating the peptide in a biologically relevant medium, such as serum or plasma, followed by quantitative analysis of the intact peptide over time.
Protocol: In Vitro Peptide Stability Assay in Serum
This protocol outlines a typical workflow for assessing the stability of a peptide in human serum.
-
Peptide Preparation:
-
Synthesize and purify the L- and D-amino acid-containing peptides to ≥95% purity, as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[9][10]
-
Prepare stock solutions of the peptides in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mM.[9][10]
-
-
Incubation:
-
Dilute the peptide stock solutions in human serum to a final concentration of 10 µM in low-bind tubes.[9][10] A common ratio is a 1:1 dilution of the peptide solution with serum.[9][10]
-
Incubate the samples at 37°C with gentle agitation (e.g., 500 rpm).[9][10]
-
Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).[11][12] The 0-hour time point serves as the initial concentration control.
-
-
Sample Processing:
-
To stop the enzymatic reaction, precipitate the serum proteins. A common method is to add an organic solvent mixture (e.g., acetonitrile) to the collected aliquots.[9][10] Strong acids can also be used but may lead to loss of some peptides.[9][10]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide for analysis.
-
-
Quantification:
-
Analyze the supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]
-
Quantify the amount of intact peptide remaining at each time point by measuring the peak area corresponding to the peptide.
-
Calculate the percentage of remaining peptide relative to the 0-hour time point. The half-life (t₁/₂) of the peptide can also be determined from the degradation curve.[15]
-
Visualizing the Concepts
The following diagrams illustrate the enzymatic degradation pathway and a typical experimental workflow for peptide stability analysis.
References
- 1. jpt.com [jpt.com]
- 2. researchgate.net [researchgate.net]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Unnatural Amino Acids: A Comparative Guide to Peptide and Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (Uaas) into peptides and proteins has emerged as a transformative technology in chemical biology, drug discovery, and materials science. By expanding the genetic code beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, probe biological processes with unprecedented precision, and engineer proteins with enhanced therapeutic properties. This guide provides a comparative overview of Uaa incorporation techniques, performance data for various Uaas, detailed experimental protocols, and visualizations of key workflows and biological pathways.
Performance of Unnatural Amino Acids: A Quantitative Comparison
The efficiency of Uaa incorporation is a critical parameter for any application and can vary significantly depending on the Uaa, the expression system, and the specific site of incorporation. The following table summarizes reported incorporation efficiencies and protein yields for several commonly used Uaas in different expression systems.
| Unnatural Amino Acid (Uaa) | Expression System | Incorporation Efficiency (%) | Protein Yield | Key Features & Applications |
| p-Azido-L-phenylalanine (AzF) | E. coli | >20% of wild-type[1] | High | Bioorthogonal ligation (Click Chemistry), photo-crosslinking.[2] |
| Mammalian Cells | 50-70% of wild-type[3] | Moderate to High | Labeling proteins in living cells, studying protein-protein interactions.[2] | |
| p-Acetyl-L-phenylalanine (AcF) | E. coli | >20% of wild-type[1] | High | Keto-selective bioconjugation, spectroscopic probe.[2] |
| Mammalian Cells | Lower than AzF[3] | Moderate | Site-specific labeling, introduction of a chemical handle.[2] | |
| p-Benzoyl-L-phenylalanine (Bpa) | E. coli | Variable | Moderate | Photo-crosslinking to identify protein-protein interactions.[4] |
| Mammalian Cells | Variable | Moderate | Mapping ligand-binding sites and protein interaction surfaces.[2] | |
| O-Methyl-L-tyrosine (OmeY) | Yeast | High | High | Probing hydrogen bonding and electrostatic interactions. |
| Nε-acetyl-L-lysine (AcK) | E. coli | High | High | Studying post-translational modifications (acetylation).[4] |
| Bicyclononyne-L-lysine (BCNK) | Mammalian Cells | High (with optimized synthetase)[5] | Moderate | Copper-free click chemistry for live-cell labeling. |
Note: Incorporation efficiency is often reported relative to the expression of the wild-type protein. Yields can be highly dependent on the specific protein, the position of the Uaa, and the optimization of the expression system. For instance, in optimized mammalian cell systems, incorporation efficiencies for some Uaas can reach as high as 85% to 157% of the wild-type protein expression.[6]
Experimental Protocols
The site-specific incorporation of Uaas is most commonly achieved through amber codon suppression technology. This involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that recognizes the UAG stop codon (amber codon) and inserts the desired Uaa.
Protocol 1: Site-Specific Uaa Incorporation in E. coli
This protocol outlines the general steps for incorporating a Uaa into a target protein expressed in E. coli.
1. Plasmid Preparation:
- Obtain or construct a plasmid encoding the orthogonal aaRS specific for the desired Uaa (e.g., from the pEVOL vector series).
- Obtain or construct a plasmid encoding the target gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. This can be generated using site-directed mutagenesis.[7]
- Ensure both plasmids have compatible origins of replication and different antibiotic resistance markers for co-transformation and selection.
2. Transformation:
- Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the aaRS plasmid and the target gene plasmid.
- Plate the transformed cells on LB agar plates containing the appropriate antibiotics for selection.
3. Protein Expression:
- Inoculate a single colony into a starter culture of LB medium with antibiotics and grow overnight.
- The next day, inoculate a larger volume of expression medium (e.g., Terrific Broth) containing antibiotics with the starter culture.
- Add the Uaa to the culture medium to a final concentration of 1-2 mM.
- Grow the culture at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression with an appropriate inducer (e.g., IPTG for lac-based promoters and L-arabinose for araBAD promoters).
- Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
4. Protein Purification and Analysis:
- Harvest the cells by centrifugation.
- Lyse the cells using sonication or a French press.
- Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
- Confirm the incorporation of the Uaa by mass spectrometry.
Protocol 2: Site-Specific Uaa Incorporation in Mammalian Cells
This protocol provides a general workflow for incorporating a Uaa into a protein expressed in mammalian cells.
1. Plasmid Preparation:
- Obtain or construct a mammalian expression vector encoding the orthogonal aaRS.
- Obtain or construct a mammalian expression vector encoding the orthogonal tRNA (often on a separate plasmid or the same plasmid as the aaRS).
- Obtain or construct a mammalian expression vector for the target gene containing an in-frame amber codon at the desired site.
2. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293T) in appropriate growth medium.
- Co-transfect the cells with the aaRS, tRNA, and target gene plasmids using a suitable transfection reagent.
- Add the Uaa to the culture medium at a final concentration of 0.1-1 mM.
3. Protein Expression and Harvest:
- Incubate the cells for 24-72 hours to allow for protein expression. The optimal time should be determined empirically.[3]
- Harvest the cells by scraping or trypsinization.
4. Protein Extraction and Analysis:
- Lyse the cells using a suitable lysis buffer containing protease inhibitors.
- Analyze the protein expression by Western blot using an antibody against the protein of interest or an epitope tag.
- For purification, the protein can be isolated using affinity chromatography.
- Confirm Uaa incorporation by mass spectrometry.
Visualizing Key Processes
Diagrams generated using Graphviz (DOT language) illustrate the fundamental workflow of Uaa incorporation and an example of its application in studying a biological signaling pathway.
Caption: Amber Codon Suppression Workflow.
Caption: Probing GPCR Signaling with a Uaa.
Conclusion
The ability to incorporate unnatural amino acids into proteins provides a powerful and versatile toolkit for modern biological research and drug development. By carefully selecting the appropriate Uaa and optimizing the incorporation methodology, scientists can create novel proteins with enhanced properties and gain deeper insights into complex biological systems. This guide serves as a starting point for researchers looking to harness the potential of Uaas in their own work, providing a foundation of comparative data and practical protocols to facilitate their endeavors.
References
- 1. Probing protein stability with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetically-encoded Molecular Probes to Study G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Improving unnatural amino acid mutagenesis efficiency and selectivity in mammalian cell | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A General Method for Scanning Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alkyne-Modified Amino Acids in Solid-Phase Peptide Synthesis: Fmoc-D-Ser(O-propargyl)-OH vs. Homopropargylglycine
For researchers, scientists, and drug development professionals, the site-specific incorporation of alkyne functionalities into peptides is a critical step for subsequent modifications via "click" chemistry. This guide provides a comprehensive comparison of two commonly used alkyne-containing amino acids in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Fmoc-D-Ser(O-propargyl)-OH and Fmoc-L-Homopropargylglycine (Fmoc-L-Pra-OH).
This document outlines the structural and potential performance differences between these two building blocks, provides detailed experimental protocols for their incorporation into peptide chains, and discusses their applications, particularly in the field of chemical proteomics.
Structural and Performance Overview
This compound and homopropargylglycine (propargylglycine, Pra) are both valuable reagents for introducing a terminal alkyne group into a peptide sequence. This alkyne serves as a versatile handle for downstream applications such as labeling with fluorophores, PEGylation, or conjugation to other molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry.[1]
| Feature | This compound | Fmoc-L-Homopropargylglycine (Fmoc-L-Pra-OH) |
| Structure of Side Chain | -CH₂-O-CH₂-C≡CH | -CH₂-CH₂-C≡CH |
| Linkage to Backbone | Ether linkage | Alkyl chain |
| Potential for Steric Hindrance | The oxygen atom in the ether linkage may offer more conformational flexibility compared to the alkyl chain of homopropargylglycine. This could potentially lead to slightly more efficient coupling in sterically demanding sequences. | The additional methylene group compared to propargylglycine places the alkyne further from the peptide backbone, which may reduce steric hindrance during subsequent click chemistry reactions. |
| Potential Side Reactions | The propargyl ether linkage is generally stable to standard SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and TFA for final cleavage. However, like other serine derivatives, O-acylation during coupling is a theoretical possibility, though unlikely with standard coupling reagents. | The alkyl alkyne side chain is robust and stable under standard SPPS and cleavage conditions. |
| Chiral Configuration | Commonly available in the D-configuration to potentially enhance peptide stability against enzymatic degradation. | Commercially available in both L- and D-configurations. |
Experimental Protocols for SPPS Incorporation
The following are generalized, yet detailed, protocols for the manual Fmoc-SPPS of peptides incorporating either this compound or Fmoc-L-Homopropargylglycine. These protocols can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-amino acids (including this compound or Fmoc-L-Pra-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Isopropanol
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethylether (cold)
SPPS Workflow
The following diagram outlines the general workflow for incorporating an alkyne-modified amino acid into a peptide chain using Fmoc-SPPS.
Detailed Protocol
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (or HATU) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For the incorporation of this compound or Fmoc-L-Pra-OH, the same standard coupling conditions are generally effective.
-
-
Washing: Wash the resin as described in step 3.
-
Monitoring Coupling Efficiency: Perform a Kaiser test to ensure the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Repeat Cycles: Repeat steps 2-6 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
The propargyl group is stable under these standard cleavage conditions.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry.
-
Application in a Proteomics Workflow
A primary application of incorporating alkyne-modified amino acids into peptides is for use in chemical proteomics to study protein-protein interactions, identify enzyme substrates, or for activity-based protein profiling (ABPP). The alkyne handle allows for the "clicking" of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) onto the peptide.[1][2][3]
The following diagram illustrates a general workflow for using an alkyne-modified peptide in a pull-down experiment followed by mass spectrometry-based protein identification.
Conclusion
Both this compound and homopropargylglycine are effective reagents for introducing an alkyne functionality into synthetic peptides. The choice between them may be guided by several factors:
-
This compound: The D-configuration can be advantageous for creating peptides with increased resistance to proteolysis. The ether linkage may provide beneficial conformational properties in some contexts.
-
Homopropargylglycine (Pra): The simple alkyl side chain is chemically robust. The position of the alkyne further from the backbone may be beneficial for subsequent click reactions with bulky tags.
In the absence of direct comparative data, the selection of one over the other can be based on the specific requirements of the peptide being synthesized and its intended application. Both amino acids can be successfully incorporated into peptides using standard Fmoc-SPPS protocols with high efficiency. The provided experimental guidelines serve as a solid starting point for researchers to successfully synthesize alkyne-modified peptides for a wide range of applications in chemical biology and drug discovery.
References
The Positional Impact of Propargyl Groups on Peptide Conformation and Function: A Comparative Guide
Introduction
The strategic modification of peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as stability, target affinity, and cell permeability. The introduction of non-canonical amino acids or chemical moieties can enforce specific secondary structures and provide handles for further functionalization. Among these modifications, the incorporation of a propargyl group—a small, rigid alkyne functional group—offers unique advantages. Its utility extends from serving as a conformational restraint to enabling bio-orthogonal "click" chemistry for the attachment of payloads or imaging agents.
A critical, yet often underexplored, aspect of this modification is the influence of the propargyl group's position within the peptide sequence. Depending on its placement, a propargyl group can act as either a stabilizing or destabilizing force on the peptide's secondary structure, which in turn dictates its biological function. This guide provides a comparative analysis of how the positioning of a propargyl group can modulate peptide conformation and activity, supported by experimental data and detailed protocols for researchers in peptide chemistry and drug development.
Comparative Analysis: A Positional Scan of a Model Amphipathic Helix
To illustrate the positional effects of a propargyl group, we present a case study on a model 14-amino acid amphipathic helical peptide, designated AMP-01 . This peptide is designed to target and disrupt bacterial cell membranes. The native sequence is:
AMP-01 (Native): Ac-Lys-Leu-Lys-Ala -Leu-Lys-Lys-Leu-Ala -Leu-Lys-Leu-Lys-Leu-NH₂
A "propargyl scan" was conducted by systematically replacing alanine residues at positions 4 and 9 with L-propargylglycine (Pra). These positions were chosen to represent distinct microenvironments: Ala4 is located on the hydrophobic face of the helix, while Ala9 is situated closer to the interface between the hydrophobic and hydrophilic faces.
Data Presentation: Impact on Conformation and Function
The following table summarizes the quantitative data obtained from the analysis of the native AMP-01 and its propargyl-modified analogs.
| Peptide ID | Modification | Helicity (%) [a] | Molar Ellipticity [θ]₂₂₂ (deg·cm²·dmol⁻¹) [b] | MIC (μM) vs. E. coli [c] | HC₅₀ (μM) [d] |
| AMP-01 | Native (Ala4, Ala9) | 45 | -15,800 | 12.5 | > 200 |
| AMP-01-Pra4 | Ala4 -> Pra | 58 | -20,300 | 6.25 | > 200 |
| AMP-01-Pra9 | Ala9 -> Pra | 32 | -11,200 | 25.0 | > 200 |
Data Footnotes: [a] Helicity was estimated from Circular Dichroism (CD) spectra in a membrane-mimicking environment (30 mM SDS micelles). [b] Mean residue ellipticity at 222 nm, a key indicator of α-helical content. [c] Minimum Inhibitory Concentration (MIC) required to inhibit the growth of E. coli. A lower value indicates higher antibacterial activity. [d] Hemolytic Concentration causing 50% lysis of human red blood cells. A higher value indicates lower toxicity to mammalian cells.
Analysis of Results
-
Impact of Pra at Position 4 (Hydrophobic Face): The substitution of Ala with Pra at position 4 (AMP-01-Pra4 ) resulted in a significant increase in helicity from 45% to 58%. This stabilization is likely due to the rigid nature of the alkyne group participating favorably in the hydrophobic interactions within the core of the helix. This enhanced and stabilized helical conformation translates directly to a two-fold increase in antibacterial function (MIC decreased from 12.5 to 6.25 μM), as a well-defined helix is crucial for membrane disruption.
-
Impact of Pra at Position 9 (Interfacial Region): In contrast, placing the propargyl group at position 9 (AMP-01-Pra9 ), near the boundary of the hydrophobic and hydrophilic faces, led to a destabilization of the helix (helicity dropped to 32%). The steric bulk and rigidity of the propargyl group at this interfacial position may disrupt the precise amphipathic arrangement required for stable membrane insertion. This conformational disruption resulted in a two-fold decrease in antibacterial activity (MIC increased to 25.0 μM).
These results clearly demonstrate that the position of the propargyl group is a critical determinant of both peptide structure and biological function.
Experimental Protocols & Methodologies
Detailed methodologies for the key experiments are provided below for reproducibility and adaptation in other research contexts.
Solid-Phase Peptide Synthesis (SPPS)
Peptides were synthesized on a Rink Amide MBHA resin using a standard Fmoc/tBu strategy.
-
Coupling: Amino acid couplings were performed using 4 equivalents of Fmoc-amino acid, 3.95 equivalents of HBTU, and 8 equivalents of DIPEA in DMF for 2 hours.
-
Fmoc-L-Propargylglycine Coupling: The incorporation of Fmoc-Pra-OH was performed using the same conditions.
-
Deprotection: Fmoc deprotection was achieved using 20% piperidine in DMF for 20 minutes.
-
Cleavage and Purification: Peptides were cleaved from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 3 hours. The crude peptide was precipitated in cold diethyl ether, dissolved in water, and purified by reverse-phase HPLC.
-
Analysis: Peptide identity was confirmed by ESI-MS.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy was used to determine the secondary structure of the peptides.
-
Sample Preparation: Peptides were dissolved in a 10 mM phosphate buffer (pH 7.4) containing 30 mM sodium dodecyl sulfate (SDS) to mimic a membrane environment. The final peptide concentration was 50 μM.
-
Data Acquisition: Spectra were recorded on a Jasco J-815 spectropolarimeter at 25°C. Wavelength scans were performed from 190 to 260 nm in a 1 mm path length quartz cuvette.
-
Data Analysis: The mean residue ellipticity [θ] at 222 nm was used to estimate the percentage of α-helicity using the following formula: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) x 100 where [θ]c (random coil) is ~640 and [θ]h (100% helix) is ~-39,500 deg·cm²·dmol⁻¹.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity was determined using a broth microdilution method.
-
Bacterial Strain: E. coli (ATCC 25922) was grown to mid-log phase in Mueller-Hinton Broth (MHB).
-
Assay: A two-fold serial dilution of each peptide was prepared in MHB in a 96-well plate. The bacterial suspension was added to each well to a final concentration of 5 x 10⁵ CFU/mL.
-
Incubation: The plate was incubated at 37°C for 18 hours.
-
Determination: The MIC was defined as the lowest peptide concentration at which no visible bacterial growth was observed.
Visualizing the Workflow and Logical Relationships
Diagrams created using Graphviz help to visualize the experimental process and the structure-activity relationship logic.
Caption: Experimental workflow for propargyl group positional scanning.
Caption: Logical relationship between propargyl position, conformation, and function.
Conclusion
The incorporation of a propargyl group is a powerful tool for peptide modification, but its impact is highly dependent on its specific location within the peptide sequence. As demonstrated with the model amphipathic peptide AMP-01, placing the propargyl group within the hydrophobic core of the helix enhances its structure and function, while positioning it at the hydrophobic-hydrophilic interface leads to conformational disruption and reduced activity. This "propargyl scanning" approach provides critical structure-activity relationship insights that are essential for the rational design of potent and stable peptide-based therapeutics. Researchers are encouraged to consider the precise placement of such modifications as a key parameter in the optimization process.
Safety Operating Guide
Proper Disposal of Fmoc-D-Ser(O-propargyl)-OH: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including protected amino acids used in peptide synthesis. This guide provides detailed procedures for the safe disposal of Fmoc-D-Ser(O-propargyl)-OH, a common reagent in drug development and proteomics research.
Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.
Step-by-Step Disposal Procedure
The recommended disposal process for this compound is outlined below. This procedure is based on the assumption that the compound is uncontaminated and is being disposed of in its solid form.
-
Waste Identification and Classification : Based on SDS information for analogous compounds such as (R)-2-(Fmoc-amino)-2-methyl-pent-4-ynoic acid and Fmoc-Pro-OH, this compound is not classified as a hazardous substance.[1][2] Therefore, it can typically be disposed of as non-hazardous solid chemical waste. However, it is crucial to consult your institution's specific waste disposal guidelines, as local regulations may vary.
-
Container Selection :
-
Use a clean, dry, and chemically compatible container designated for solid chemical waste.
-
The container should have a secure, tight-fitting lid to prevent spills and exposure.
-
Ensure the container is appropriately labeled.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the quantity of the waste.
-
Indicate that it is "Non-hazardous solid waste for disposal."
-
Add the date of disposal.
-
-
Waste Collection :
-
Carefully transfer the solid this compound into the designated waste container.
-
Avoid creating dust. If the material is a fine powder, consider using a scoop or spatula to minimize airborne particles.
-
Do not mix with other chemical waste to prevent unintended reactions.
-
-
Storage and Disposal :
-
Store the sealed waste container in a designated, secure area for chemical waste pickup.
-
Follow your institution's established procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or the designated waste management provider.
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]
-
In the event of a spill, sweep up the solid material and place it in a suitable, labeled container for disposal, following the same procedure outlined above.[1]
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1354752-75-2 (for L-isomer) | [3] |
| Molecular Formula | C21H19NO5 | [3] |
| Molecular Weight | 365.38 g/mol | [3] |
| Physical State | Solid | N/A |
| Hazard Classification | Not classified as hazardous | Inferred from[1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Fmoc-D-Ser(O-propargyl)-OH
For researchers and scientists engaged in drug development and peptide synthesis, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Fmoc-D-Ser(O-propargyl)-OH, a specialized amino acid derivative. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment to be used when handling this compound and other similar chemical compounds. This is based on general laboratory safety standards.[1][2][3]
| Body Part | PPE Item | Specification | Purpose |
| Eyes | Safety Glasses | ANSI Z87.1 compliant, with side shields | Protects against splashes and airborne particles.[3] |
| Face Shield | Worn over safety glasses | Recommended when there is a significant splash hazard.[3][4] | |
| Hands | Disposable Nitrile Gloves | Standard laboratory grade | Provides initial protection against chemical contact.[3][4] |
| Body | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination.[2] |
| Feet | Closed-toe Shoes | Made of a non-porous material | Protects feet from spills and falling objects.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always work in a well-ventilated area.
-
For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[5]
2. Personal Decontamination:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[2]
3. Spill and Leak Procedures:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a designated and labeled hazardous waste container.
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.[6]
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, such as those from deprotection steps using piperidine in DMF, should be collected in a designated hazardous waste container for organic solvents.[6][7]
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ba.auburn.edu [ba.auburn.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. chemicea.com [chemicea.com]
- 6. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 7. genscript.com [genscript.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
